Pfi-4
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
N-(1,3-dimethyl-2-oxo-6-pyrrolidin-1-ylbenzimidazol-5-yl)-2-methoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O3/c1-23-17-12-15(22-20(26)14-8-4-5-9-19(14)28-3)16(25-10-6-7-11-25)13-18(17)24(2)21(23)27/h4-5,8-9,12-13H,6-7,10-11H2,1-3H3,(H,22,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCIJLRJBZDBVDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C(=C2)NC(=O)C3=CC=CC=C3OC)N4CCCC4)N(C1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Cellular Effects of Pfi-4 on BRPF1B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the cellular effects of Pfi-4, a potent and selective chemical probe for the BRPF1B bromodomain. BRPF1B (Bromodomain and PHD Finger Containing 1, isoform B) is a critical scaffolding protein within the MOZ/MORF histone acetyltransferase (HAT) complexes, which are pivotal in regulating gene transcription. Dysregulation of these complexes is implicated in various pathologies, including cancer. This compound serves as a valuable tool to dissect the cellular functions of BRPF1B. This document summarizes the quantitative biophysical and cellular data of this compound, details the experimental protocols for key assays, and visualizes the relevant biological pathways and experimental workflows.
Introduction to BRPF1B and this compound
BRPF1 is a multidomain protein that acts as a scaffold for the MOZ (KAT6A) and MORF (KAT6B) HAT complexes.[1] These complexes also include ING4/5 and MEAF6, and they play a crucial role in acetylating histone H3, thereby modulating chromatin structure and gene expression.[1][2] BRPF1 exists in two main isoforms, BRPF1A and BRPF1B, generated by alternative splicing. A key difference lies in the bromodomain of BRPF1A, which contains a residue insertion in the ZA-loop that prevents its binding to acetylated histone peptides.[3] In contrast, the bromodomain of BRPF1B is a functional "reader" of acetylated lysines on histones, tethering the HAT complex to chromatin.
This compound is a potent and highly selective small molecule inhibitor that specifically targets the bromodomain of BRPF1B.[4][5] Its selectivity makes it an excellent chemical probe to investigate the specific roles of the BRPF1B isoform in cellular processes.
Quantitative Data Presentation
The following tables summarize the key quantitative data for this compound's interaction with BRPF1B and its cellular effects.
Table 1: In Vitro Binding Affinity and Potency of this compound
| Parameter | Target | Value | Assay Method | Reference(s) |
| Binding Affinity (Kd) | BRPF1B | 13 nM | Isothermal Titration Calorimetry (ITC) | |
| IC50 | BRPF1B | 172 nM | ALPHAscreen | [4][6] |
| BRPF1B | 80 nM | Not Specified | [7] | |
| Cellular IC50 | BRPF1B | 240 nM | NanoBRET™ | [3] |
| BRPF1B | 250 nM | Not Specified | [5] |
Table 2: Selectivity Profile of this compound
| Off-Target | Binding Affinity (Kd) | Fold Selectivity (vs. BRPF1B) | Assay Method | Reference(s) |
| BRPF1A | No effect observed | - | FRAP, NanoBRET™ | [3] |
| BRD1 (BRPF2) | 775 nM | ~60-fold | ITC | [3] |
| CECR2 | 2350 nM | ~180-fold | ITC | [3] |
| BRD4 | >10 µM | >769-fold | ALPHAscreen | [4] |
| TRIM24 | >10 µM | >769-fold | ALPHAscreen | [4] |
Table 3: Cellular Effects of this compound
| Cell Type | Effect | Concentration | Assay | Reference(s) |
| U2OS | Induces relocalization of BRPF1B from chromatin | 500 nM | FRAP | |
| U2OS | Non-toxic up to 50 µM | Up to 50 µM | Cell Viability Assay | [3] |
| Human Monocytes | Inhibits osteoclast differentiation | 1.25 µM | Differentiation Assay | [4] |
| Taxol-Resistant Triple-Negative Breast Cancer (TNBC) cells | Sensitizes cells to Taxol, reduces cell viability | Not specified | Cell Viability Assay |
Signaling Pathways and Mechanisms of Action
This compound exerts its cellular effects by competitively binding to the acetyl-lysine binding pocket of the BRPF1B bromodomain. This prevents BRPF1B from recognizing and binding to acetylated histones, leading to the dissociation of the MOZ/MORF HAT complex from chromatin. The resulting decrease in local histone acetylation alters the expression of target genes involved in various cellular processes.
Diagram 1: BRPF1B-Containing MOZ/MORF HAT Complex
References
- 1. A new osteoclastogenesis pathway induced by cancer cells targeting osteoclast precursor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bmglabtech.com [bmglabtech.com]
- 3. researchtweet.com [researchtweet.com]
- 4. texaschildrens.org [texaschildrens.org]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. protocols.io [protocols.io]
- 7. Isothermal Titration Calorimetry (ITC) [protocols.io]
Pfi-4: A Technical Guide to a Selective Chemical Probe for BRPF1B
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Pfi-4, a potent and highly selective chemical probe for the bromodomain of Bromodomain and PHD Finger Containing Protein 1, isoform B (BRPF1B). BRPF1 is a critical scaffold protein in the MOZ/MORF histone acetyltransferase (HAT) complexes, which play a central role in chromatin remodeling and transcriptional regulation.[1][2] Dysregulation of these complexes is implicated in various diseases, including cancer, making BRPF1 an attractive therapeutic target.[3] this compound serves as an invaluable tool for elucidating the biological functions of BRPF1B and for validating it as a potential drug target. This document details the probe's mechanism of action, quantitative biochemical and cellular data, detailed experimental protocols for its characterization, and visual representations of its biological context and experimental workflows.
Introduction and Mechanism of Action
This compound is a cell-permeable 1,3-dimethyl benzimidazolone derivative that acts as a competitive inhibitor of the BRPF1B bromodomain.[4] The BRPF1 protein is a key scaffolding component of the MOZ (KAT6A) and MORF (KAT6B) HAT complexes, which also include the subunits ING5 and hEAF6.[1][5] The bromodomain of BRPF1 functions as an epigenetic "reader" module, specifically recognizing and binding to acetylated lysine (B10760008) (Kac) residues on histone tails, such as H2AK5ac, H3K14ac, and H4K12ac.[6] This interaction is crucial for tethering the HAT complex to specific chromatin loci, leading to the acetylation of histone substrates (e.g., H3K23) and subsequent transcriptional activation.[3]
This compound selectively binds to the acetyl-lysine binding pocket of the BRPF1B bromodomain, effectively preventing its engagement with acetylated histones.[4] This disruption of the reader function of BRPF1B inhibits the recruitment and activity of the MOZ/MORF complexes at target genes, thereby modulating gene expression.[2] Notably, this compound is highly selective for the BRPF1B isoform over the BRPF1A isoform, which contains a six-residue insertion in the ZA-loop of the bromodomain that prevents binding to acetylated histones.[2]
Quantitative Data Presentation
The following tables summarize the key quantitative metrics defining the potency, selectivity, and cellular activity of this compound.
Table 1: Binding Affinity and Potency of this compound for BRPF1B
| Assay Type | Metric | Value (nM) | Reference(s) |
|---|---|---|---|
| Isothermal Titration Calorimetry (ITC) | Kd | 13 | [2][4] |
| AlphaScreen | IC50 | 172 | [7] |
| NanoBRET™ Cellular Assay | IC50 | 240 | [2] |
| Cellular Activity | IC50 | 250 |[4] |
Table 2: Selectivity Profile of this compound Against Other Bromodomains
| Target | Assay Type | Metric | Value (nM) | Selectivity (fold vs BRPF1B Kd=13 nM) | Reference(s) |
|---|---|---|---|---|---|
| BRPF1B (On-Target) | ITC | Kd | 13 | - | [2][4] |
| BRPF1A | FRAP | - | No Effect | High | [2] |
| BRPF2 (BRD1) | ITC | Kd | 775 | ~60 | [2] |
| BRPF2 (BRD1) | AlphaScreen | IC50 | 3,517 | >219 | [2][7] |
| BRPF3 | AlphaScreen | IC50 | >10,000 | >769 | [8] |
| BRD4 (BD1) | ITC | Kd | >50,000 | >3846 | [4] |
| BRD4 (BD1) | AlphaScreen | IC50 | >10,000 | >769 | [7] |
| CECR2 | ITC | Kd | 2,350 | ~181 | [2] |
| TRIM24 | AlphaScreen | IC50 | >10,000 | >769 |[7] |
Table 3: Thermal Stabilization and Cellular Engagement
| Assay Type | Target | Metric | Value | Reference(s) |
|---|---|---|---|---|
| Thermal Shift Assay | BRPF1B | ΔTm | 9.4 °C | [2] |
| Thermal Shift Assay | BRPF2 (BRD1) | ΔTm | 2.0 °C | [2] |
| Thermal Shift Assay | CECR2 | ΔTm | 2.0 °C | [2] |
| FRAP (U2OS cells) | BRPF1B | Effective Conc. | 500 nM |[2] |
Mandatory Visualizations
Caption: BRPF1B in the MOZ/MORF HAT complex and its inhibition by this compound.
Caption: Experimental workflow for the validation of this compound as a chemical probe.
Caption: this compound demonstrates high selectivity for BRPF1B over other bromodomains.
Experimental Protocols
Detailed methodologies for key experiments used to characterize this compound are provided below.
Isothermal Titration Calorimetry (ITC)
-
Principle: ITC directly measures the heat released or absorbed during a binding event to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction between this compound and the BRPF1B bromodomain.
-
Methodology:
-
Protein Preparation: Express and purify the BRPF1B bromodomain construct (e.g., residues 624-738) to >95% purity. Dialyze the protein extensively against the ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).
-
Ligand Preparation: Dissolve this compound in 100% DMSO to create a concentrated stock solution. Dilute this stock into the final ITC buffer to a concentration of ~100-200 µM, ensuring the final DMSO concentration is matched in the protein solution (typically 1-2%).
-
ITC Experiment:
-
Load the BRPF1B protein into the sample cell at a concentration of ~10-20 µM.
-
Load the this compound solution into the injection syringe.
-
Perform the titration at 25 °C by injecting 2-3 µL aliquots of this compound into the protein solution every 150-180 seconds.
-
-
Data Analysis: Integrate the raw heat-of-injection data and fit the resulting binding isotherm to a one-site binding model to calculate the Kd.[2]
-
AlphaScreen Assay
-
Principle: This is a bead-based proximity assay to measure the displacement of a biotinylated histone peptide from a GST-tagged BRPF1B bromodomain by this compound, allowing for the determination of an IC50 value.[9]
-
Methodology:
-
Reagent Preparation:
-
GST-tagged BRPF1B bromodomain and a biotinylated histone H4 peptide (e.g., acetylated at K5, K8, K12, K16) are diluted in assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4).
-
Prepare a serial dilution of this compound in DMSO, followed by a further dilution in assay buffer.
-
-
Assay Procedure (384-well format):
-
Add this compound dilutions or DMSO (control) to the wells.
-
Add the GST-BRPF1B protein (final concentration ~20 nM). Incubate for 15 minutes at room temperature.
-
Add the biotinylated histone peptide (final concentration ~20 nM). Incubate for 15 minutes.
-
Add a mixture of Glutathione Donor beads and Streptavidin Acceptor beads (final concentration ~10 µg/mL each).
-
Incubate the plate in the dark for 60-90 minutes at room temperature.
-
-
Data Analysis: Read the plate on an AlphaScreen-compatible reader. Plot the signal against the logarithm of this compound concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.[7][9]
-
Thermal Shift Assay (TSA / DSF)
-
Principle: TSA measures the change in the thermal denaturation temperature (Tm) of a protein upon ligand binding. Ligand binding stabilizes the protein, resulting in a positive shift in Tm (ΔTm), which is indicative of interaction.
-
Methodology:
-
Reaction Mixture: In each well of a 96- or 384-well PCR plate, prepare a reaction mixture containing:
-
Purified BRPF1B bromodomain protein (final concentration 2-5 µM) in a suitable buffer (e.g., 10 mM HEPES pH 7.5, 500 mM NaCl).
-
SYPRO Orange dye (e.g., 5X final concentration).
-
This compound at a final concentration of ~10 µM (or DMSO for control).
-
-
Thermal Denaturation:
-
Place the plate in a real-time PCR instrument.
-
Heat the plate from 25 °C to 95 °C with a ramp rate of 0.5-1.0 °C per minute.
-
Monitor the fluorescence of SYPRO Orange at each temperature increment.
-
-
Data Analysis: Plot fluorescence versus temperature to generate a melting curve. The Tm is the midpoint of the transition in this curve, often calculated by fitting the data to the Boltzmann equation or by identifying the peak of the first derivative. The ΔTm is calculated as (Tm with this compound) - (Tm with DMSO).[2][10]
-
NanoBRET™ Cellular Target Engagement Assay
-
Principle: This live-cell proximity-based assay measures the displacement of a fluorescently-labeled histone H3.3 tracer from a NanoLuc® luciferase-tagged BRPF1B bromodomain by a competitive inhibitor like this compound.
-
Methodology:
-
Cell Preparation: Transfect HEK293 or U2OS cells with a vector expressing the BRPF1B bromodomain fused to NanoLuc® luciferase. Plate the cells in a 96-well plate.
-
Assay Procedure:
-
Add the HaloTag®-NanoBRET® 618 fluorescent ligand (which binds to a HaloTag fused to histone H3.3) to the cells.
-
Add serial dilutions of this compound to the wells and incubate for approximately 2 hours to allow for compound entry and target engagement.
-
Add the Nano-Glo® substrate to the cells immediately before reading.
-
-
Data Analysis: Measure both the donor (NanoLuc®, ~460 nm) and acceptor (NanoBRET® 618, >600 nm) emission signals. Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission). Plot the ratio against this compound concentration to determine the cellular IC50.[2][11]
-
Fluorescence Recovery After Photobleaching (FRAP)
-
Principle: FRAP is used to measure the mobility of a fluorescently-tagged protein in live cells. Inhibition of BRPF1B's chromatin binding by this compound is expected to increase its mobility, resulting in a faster fluorescence recovery time after photobleaching.
-
Methodology:
-
Cell Preparation: Transfect U2OS cells with a construct expressing GFP-tagged BRPF1B (e.g., a triple BRD construct with a nuclear localization signal).
-
Cell Treatment: Treat the transfected cells with this compound (e.g., 500 nM) or DMSO for a defined period (e.g., 1-2 hours).
-
FRAP Measurement:
-
Identify a region of interest (ROI) within the nucleus of a cell expressing the GFP-fusion protein.
-
Acquire pre-bleach images.
-
Use a high-intensity laser to photobleach the GFP signal within the ROI.
-
Acquire a time-lapse series of images to monitor the recovery of fluorescence in the bleached ROI as unbleached molecules diffuse into it.
-
-
Data Analysis: Quantify the fluorescence intensity in the ROI over time. Fit the recovery curve to an appropriate model to determine the half-time of fluorescence recovery (t1/2). A decrease in t1/2 upon this compound treatment indicates increased protein mobility and dissociation from chromatin.[2]
-
Osteoclast Differentiation Assay
-
Principle: This assay assesses the functional consequence of BRPF1B inhibition on a biological process. This compound has been shown to impair the differentiation of monocytes into bone-resorbing osteoclasts.[7]
-
Methodology:
-
Cell Culture: Isolate primary human monocytes or use murine bone marrow cells. Culture the cells in differentiation medium containing M-CSF and RANKL to induce osteoclastogenesis.
-
Inhibitor Treatment: Treat the cells with various concentrations of this compound (e.g., 1.25 µM) or DMSO control throughout the differentiation period (typically 7-11 days).[7]
-
Assessment of Differentiation:
-
After the incubation period, fix the cells.
-
Perform Tartrate-Resistant Acid Phosphatase (TRAP) staining, a marker for osteoclasts.
-
Count the number of TRAP-positive, multinucleated (≥3 nuclei) cells under a microscope.
-
-
Data Analysis: Compare the number of mature osteoclasts in this compound-treated wells to the DMSO control to quantify the inhibitory effect on differentiation.[12][13]
-
References
- 1. Frontiers | The MOZ-BRPF1 acetyltransferase complex in epigenetic crosstalk linked to gene regulation, development, and human diseases [frontiersin.org]
- 2. This compound | Structural Genomics Consortium [thesgc.org]
- 3. The MOZ-BRPF1 acetyltransferase complex in epigenetic crosstalk linked to gene regulation, development, and human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. eubopen.org [eubopen.org]
- 11. promegaconnections.com [promegaconnections.com]
- 12. Osteoclast Differentiation Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
The Discovery and Development of PFI-4: A Technical Guide to a Selective BRPF1B Bromodomain Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
PFI-4 is a potent and highly selective chemical probe for the bromodomain of BRPF1B (Bromodomain and PHD Finger Containing 1B). BRPF1 is a crucial scaffolding protein that plays a significant role in the assembly and activation of histone acetyltransferase (HAT) complexes, particularly the MOZ/MORF (Monocytic Leukemia Zinc Finger Protein/MOZ-Related Factor) complexes. These complexes are key epigenetic regulators involved in various cellular processes, including gene transcription, DNA repair, and cell differentiation. The selective inhibition of the BRPF1B bromodomain by this compound provides a valuable tool for elucidating the biological functions of this protein and exploring its therapeutic potential, notably in the context of bone metabolism and oncology. This technical guide provides an in-depth overview of the discovery, mechanism of action, and key experimental data related to this compound.
Core Mechanism of Action
This compound functions as a competitive inhibitor of the BRPF1B bromodomain. Bromodomains are protein modules that recognize and bind to acetylated lysine (B10760008) residues on histone tails and other proteins. By occupying the acetyl-lysine binding pocket of the BRPF1B bromodomain, this compound effectively disrupts the interaction between BRPF1B and acetylated histones. This prevents the recruitment and stabilization of the MOZ/MORF HAT complexes at specific chromatin loci, thereby modulating the expression of target genes.
A significant biological consequence of this compound activity is the inhibition of osteoclastogenesis. Osteoclasts are multinucleated cells responsible for bone resorption, and their differentiation is heavily dependent on the RANKL (Receptor Activator of Nuclear Factor-κB Ligand) signaling pathway. This compound has been demonstrated to impair RANKL-induced differentiation of primary monocytes into mature osteoclasts, suggesting a critical role for the BRPF1B bromodomain in this process.
Signaling Pathway
The signaling pathway involving BRPF1B and the inhibitory action of this compound is multifaceted. BRPF1 acts as a scaffold, bringing together the catalytic subunit of the MOZ/MORF HATs with other regulatory proteins like ING5 and EAF6. This complex is then recruited to specific gene promoters through interactions with transcription factors and acetylated histones. The HAT activity of the complex leads to further histone acetylation, chromatin remodeling, and gene transcription. In the context of osteoclastogenesis, this process is downstream of RANKL signaling. This compound intervenes by preventing the initial recognition of acetylated histones by the BRPF1B bromodomain, thus disrupting the entire downstream cascade of gene activation required for osteoclast differentiation.
Data Presentation
The following tables summarize the key quantitative data for the this compound inhibitor.
Table 1: In Vitro Binding Affinity and Potency of this compound
| Parameter | Target | Value | Assay | Reference |
| IC50 | BRPF1B | 172 nM | Biochemical Assay | [1][2] |
| Kd | BRPF1B | 13 nM | Isothermal Titration Calorimetry (ITC) | [3] |
| IC50 | BRPF1B | 240 nM | NanoBRET™ Cellular Target Engagement | [3] |
Table 2: Selectivity Profile of this compound
| Target | IC50 | Fold Selectivity vs. BRPF1B | Reference |
| BRPF1B | 172 nM | - | [1] |
| BRPF2 (BRD1) | 3,517 nM | ~20-fold | |
| BRD4(1) | >10,000 nM | >58-fold | |
| TRIM24 | >10,000 nM | >58-fold |
Experimental Protocols
Detailed methodologies for the key experiments used to characterize this compound are provided below.
Isothermal Titration Calorimetry (ITC)
Objective: To determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of this compound binding to the BRPF1B bromodomain.
Materials:
-
Purified recombinant BRPF1B bromodomain protein
-
This compound compound
-
ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP)
-
Microcalorimeter (e.g., Malvern MicroCal PEAQ-ITC)
Procedure:
-
Sample Preparation:
-
Dialyze the purified BRPF1B protein against the ITC buffer overnight at 4°C.
-
Determine the final protein concentration using a spectrophotometer (A280) or a protein assay (e.g., Bradford).
-
Dissolve this compound in 100% DMSO to create a high-concentration stock solution.
-
Dilute the this compound stock solution into the final ITC buffer to the desired concentration, ensuring the final DMSO concentration is matched in the protein solution (typically 1-2%).
-
-
ITC Experiment Setup:
-
Set the experimental temperature (e.g., 25°C).
-
Load the BRPF1B protein solution (e.g., 10-20 µM) into the sample cell.
-
Load the this compound solution (e.g., 100-200 µM) into the injection syringe.
-
Set the injection parameters: typically 19 injections of 2 µL each, with a spacing of 150 seconds between injections. The first injection is often smaller (e.g., 0.4 µL) and is discarded during data analysis.
-
-
Data Analysis:
-
Integrate the raw titration data to obtain the heat change per injection.
-
Fit the integrated data to a suitable binding model (e.g., one-site binding model) using the analysis software provided with the instrument.
-
This will yield the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can be calculated from these values.
-
Fluorescence Recovery After Photobleaching (FRAP)
Objective: To assess the ability of this compound to displace the BRPF1B bromodomain from chromatin in living cells.
Materials:
-
U2OS cells (or other suitable cell line)
-
Expression vector for GFP-tagged BRPF1B bromodomain
-
This compound compound
-
Confocal microscope with FRAP capabilities
-
Cell culture reagents
Procedure:
-
Cell Culture and Transfection:
-
Plate U2OS cells on glass-bottom dishes.
-
Transfect the cells with the GFP-BRPF1B expression vector using a suitable transfection reagent.
-
Allow cells to express the fusion protein for 24-48 hours.
-
-
Compound Treatment:
-
Treat the cells with this compound at the desired concentration (e.g., 1-10 µM) for a specified duration (e.g., 1-4 hours) prior to imaging. Include a vehicle control (e.g., DMSO).
-
-
FRAP Imaging:
-
Identify a cell expressing a moderate level of GFP-BRPF1B in the nucleus.
-
Acquire a few pre-bleach images of the nucleus.
-
Use a high-intensity laser to photobleach a defined region of interest (ROI) within the nucleus.
-
Immediately after bleaching, acquire a time-lapse series of images at a lower laser intensity to monitor the recovery of fluorescence within the bleached ROI.
-
-
Data Analysis:
-
Measure the fluorescence intensity in the bleached ROI, a non-bleached control region in the same nucleus, and a background region over time.
-
Normalize the fluorescence intensity in the bleached ROI to correct for photobleaching during image acquisition.
-
Plot the normalized fluorescence recovery over time and fit the data to a suitable model to determine the mobile fraction and the half-time of recovery (t1/2). A faster recovery time in the presence of this compound indicates displacement of the bromodomain from chromatin.
-
NanoBRET™ Cellular Target Engagement Assay
Objective: To quantify the engagement of this compound with the BRPF1B bromodomain in living cells in real-time.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Expression vectors for NanoLuc®-tagged BRPF1B bromodomain and HaloTag®-tagged histone H3.3
-
This compound compound
-
NanoBRET™ Nano-Glo® Substrate and HaloTag® NanoBRET™ 618 Ligand
-
Plate reader capable of measuring luminescence at two wavelengths
Procedure:
-
Cell Culture and Transfection:
-
Co-transfect HEK293 cells with the NanoLuc®-BRPF1B and HaloTag®-H3.3 expression vectors.
-
Plate the transfected cells in a white, 96-well assay plate.
-
-
Ligand and Compound Addition:
-
Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate to allow for labeling of the HaloTag®-H3.3.
-
Add serial dilutions of this compound or a vehicle control to the wells.
-
-
BRET Measurement:
-
Add the NanoBRET™ Nano-Glo® Substrate to all wells to initiate the luminescence reaction.
-
Immediately measure the luminescence at a donor wavelength (e.g., 460 nm) and an acceptor wavelength (e.g., 618 nm).
-
-
Data Analysis:
-
Calculate the raw BRET ratio by dividing the acceptor emission by the donor emission for each well.
-
Normalize the BRET ratios to the vehicle control.
-
Plot the normalized BRET ratio as a function of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value. A decrease in the BRET signal indicates displacement of the NanoLuc®-BRPF1B from the HaloTag®-H3.3 by this compound.
-
Osteoclastogenesis Assay
Objective: To evaluate the effect of this compound on the differentiation of primary monocytes into mature osteoclasts.
Materials:
-
Primary bone marrow-derived macrophages (BMMs) or peripheral blood mononuclear cells (PBMCs)
-
This compound compound
-
Recombinant M-CSF (Macrophage Colony-Stimulating Factor)
-
Recombinant RANKL
-
Cell culture medium and supplements
-
TRAP (Tartrate-Resistant Acid Phosphatase) staining kit
Procedure:
-
Cell Isolation and Culture:
-
Isolate BMMs from the bone marrow of mice or PBMCs from human blood.
-
Culture the cells in the presence of M-CSF to generate osteoclast precursors.
-
-
Induction of Osteoclastogenesis:
-
Plate the osteoclast precursors in a multi-well plate.
-
Induce differentiation by adding RANKL to the culture medium.
-
Simultaneously treat the cells with various concentrations of this compound or a vehicle control.
-
Culture the cells for 5-7 days, replacing the medium with fresh medium containing M-CSF, RANKL, and this compound every 2-3 days.
-
-
Assessment of Osteoclast Formation:
-
After the incubation period, fix the cells.
-
Stain the cells for TRAP, a marker enzyme for osteoclasts.
-
Count the number of TRAP-positive multinucleated (≥3 nuclei) cells per well using a microscope.
-
-
Data Analysis:
-
Compare the number of osteoclasts in the this compound-treated wells to the vehicle-treated control wells.
-
Calculate the dose-dependent inhibition of osteoclastogenesis by this compound.
-
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of the BRPF1B bromodomain. Its ability to disrupt the interaction of BRPF1B with acetylated histones and consequently inhibit osteoclast differentiation highlights the therapeutic potential of targeting this epigenetic reader. The data and protocols presented in this technical guide provide a comprehensive resource for researchers interested in utilizing this compound to further investigate the roles of BRPF1B in health and disease and to explore its potential as a lead compound for the development of novel therapeutics.
References
- 1. Analysis of Binding Reactions by Fluorescence Recovery after Photobleaching - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | The MOZ-BRPF1 acetyltransferase complex in epigenetic crosstalk linked to gene regulation, development, and human diseases [frontiersin.org]
PFI-4: A Comprehensive Technical Guide to its Selectivity Profile Against Bromodomains
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the selectivity profile of PFI-4, a potent chemical probe for the BRPF1B bromodomain. This document summarizes quantitative binding data, outlines detailed experimental methodologies for key assays, and presents visual representations of relevant signaling pathways and experimental workflows to support research and drug development efforts in epigenetics.
Core Mechanism of Action
This compound is a potent and selective inhibitor of the BRPF1B bromodomain, a member of the BRPF (Bromodomain and PHD Finger-containing) family of proteins. BRPF1 acts as a crucial scaffolding protein within the MOZ (Monocytic Leukemia Zinc finger protein) and MORF (MOZ-Related Factor) histone acetyltransferase (HAT) complexes. These complexes play a significant role in chromatin remodeling and transcriptional activation through the acetylation of histone tails, particularly H3K23. By binding to the acetyl-lysine binding pocket of the BRPF1B bromodomain, this compound disrupts the interaction of the MOZ/MORF complex with acetylated histones, thereby modulating gene expression.
Quantitative Selectivity Profile of this compound
This compound exhibits high affinity for its primary target, the BRPF1B bromodomain, and displays significant selectivity against other bromodomains. The following table summarizes the key quantitative data for this compound's binding affinity and inhibitory activity.
| Bromodomain Target | Assay Type | K_d_ (nM) | IC_50_ (nM) | Selectivity Fold (vs. BRPF1B K_d_) | Reference(s) |
| BRPF1B | ITC | 13 | - | - | [1][2] |
| AlphaScreen | - | 80, 172 | - | [1][3][4] | |
| NanoBRET | - | 240 (cellular) | - | [2] | |
| BRPF2 (BRD1) | ITC | 775 | - | ~60 | [2][5] |
| AlphaScreen | - | 3600 | - | [2] | |
| CECR2 | Affinity Assay | 2350 | - | ~180 | [2][5] |
| BRD4(1) | Affinity Assay | >50,000 | - | >3800 | [6] |
| BRPF3 | - | - | Selective | - | [6] |
Signaling Pathway of the BRPF1B-containing MOZ/MORF Complex
BRPF1B is an integral component of the MOZ/MORF histone acetyltransferase (HAT) complex. This complex is recruited to specific chromatin loci where it acetylates histone tails, leading to a more open chromatin structure and facilitating gene transcription. The signaling cascade involves the assembly of the complex, its recruitment to chromatin, and the subsequent enzymatic activity.
Experimental Protocols
Accurate determination of the selectivity profile of chemical probes like this compound relies on robust and well-defined experimental methodologies. Below are detailed protocols for the key assays used in its characterization.
Isothermal Titration Calorimetry (ITC)
ITC is a quantitative technique used to determine the thermodynamic parameters of binding interactions in solution. It directly measures the heat released or absorbed during the binding event.
Principle: A solution of the ligand (this compound) is titrated into a solution of the macromolecule (bromodomain protein) at constant temperature. The heat change upon each injection is measured and plotted against the molar ratio of ligand to protein. The resulting binding isotherm can be fitted to a binding model to determine the dissociation constant (K_d_), stoichiometry (n), and enthalpy (ΔH) of the interaction.
Protocol:
-
Sample Preparation:
-
Express and purify the bromodomain protein to >95% purity.
-
Prepare a concentrated stock solution of the protein (typically 10-100 µM) in a suitable buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).
-
Prepare a stock solution of this compound in the same buffer, ensuring the final DMSO concentration is low and matched between the protein and ligand solutions.
-
Thoroughly degas both the protein and ligand solutions to prevent bubble formation.
-
-
Instrument Setup:
-
Clean the sample and reference cells of the ITC instrument meticulously with detergent and water.
-
Equilibrate the instrument to the desired experimental temperature (e.g., 25°C).
-
Load the reference cell with the same buffer used for the samples.
-
-
Experiment Execution:
-
Load the bromodomain protein solution into the sample cell.
-
Load the this compound solution into the injection syringe.
-
Perform a series of small, precisely controlled injections (e.g., 1-2 µL) of the this compound solution into the sample cell, allowing the system to reach equilibrium between each injection.
-
-
Data Analysis:
-
Integrate the heat change for each injection peak.
-
Plot the integrated heat per mole of injectant against the molar ratio of this compound to the bromodomain.
-
Fit the resulting binding isotherm to an appropriate binding model (e.g., one-site binding model) to extract the thermodynamic parameters (K_d_, n, ΔH).
-
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
AlphaScreen is a bead-based, no-wash immunoassay technology used for screening and characterizing biomolecular interactions.
Principle: The assay measures the interaction between a biotinylated histone peptide and a GST-tagged bromodomain. Streptavidin-coated Donor beads bind to the biotinylated peptide, while Glutathione-coated Acceptor beads bind to the GST-tagged bromodomain. When these components interact, the beads are brought into close proximity. Upon excitation of the Donor beads, singlet oxygen is generated, which diffuses to the Acceptor beads, triggering a chemiluminescent signal. A competitive inhibitor like this compound will disrupt the bromodomain-histone interaction, separating the beads and causing a decrease in the signal.
Protocol:
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4).
-
Dilute the GST-tagged bromodomain and biotinylated histone peptide to their optimal concentrations in the assay buffer.
-
Prepare serial dilutions of this compound in the assay buffer.
-
-
Assay Procedure (384-well plate format):
-
Add the this compound dilutions or vehicle control (DMSO) to the wells.
-
Add the GST-tagged bromodomain solution to each well and incubate briefly.
-
Add the biotinylated histone peptide solution to initiate the binding reaction and incubate.
-
In subdued light, add a mixture of Streptavidin-Donor and Glutathione-Acceptor beads to each well.
-
Incubate the plate in the dark at room temperature to allow for bead binding.
-
-
Data Acquisition and Analysis:
-
Read the plate on an AlphaScreen-compatible plate reader.
-
Plot the AlphaScreen signal against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC_50_ value.
-
BROMOscan™
BROMOscan is a proprietary competition binding assay platform used for screening and profiling of bromodomain inhibitors.
Principle: The assay relies on a competitive binding format where a test compound (this compound) competes with an immobilized ligand for binding to a DNA-tagged bromodomain. The amount of bromodomain that binds to the immobilized ligand is quantified using quantitative PCR (qPCR) of the attached DNA tag. A reduction in the amount of bound bromodomain in the presence of the test compound indicates binding of the compound to the bromodomain.
Protocol Overview:
-
Assay Setup:
-
A proprietary ligand is immobilized on a solid support.
-
DNA-tagged bromodomains are incubated with the immobilized ligand in the presence of varying concentrations of the test compound (this compound).
-
-
Competition and Washing:
-
This compound competes with the immobilized ligand for binding to the bromodomain.
-
Unbound bromodomain and this compound are washed away.
-
-
Quantification:
-
The amount of DNA-tagged bromodomain remaining bound to the solid support is quantified using qPCR.
-
-
Data Analysis:
-
The amount of bound bromodomain is measured for each concentration of this compound.
-
The data is used to generate a dose-response curve, from which the dissociation constant (K_d_) can be calculated.
-
Conclusion
This compound is a highly potent and selective chemical probe for the BRPF1B bromodomain. Its selectivity has been established through a variety of robust biochemical and cellular assays. This technical guide provides researchers with the necessary quantitative data, experimental protocols, and pathway information to effectively utilize this compound as a tool to investigate the biological roles of the BRPF1B bromodomain and the MOZ/MORF HAT complex in health and disease. The detailed methodologies and visual workflows are intended to facilitate the design and execution of experiments aimed at further elucidating the therapeutic potential of targeting this epigenetic reader.
References
- 1. medkoo.com [medkoo.com]
- 2. This compound | Structural Genomics Consortium [thesgc.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Selective Targeting of Bromodomains of the Bromodomain-PHD Fingers Family Impairs Osteoclast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
In Vitro Characterization of Pfi-4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pfi-4 is a potent and selective chemical probe for the bromodomain of Bromodomain and PHD Finger Containing Protein 1B (BRPF1B)[1][2]. BRPF1 is a crucial scaffolding protein that assembles the MOZ/MORF (Monocytic Leukemia Zinc Finger Protein/MOZ-Related Factor) histone acetyltransferase (HAT) complexes[3][4][5]. These complexes play a vital role in chromatin remodeling and gene transcription through the acetylation of histone tails, primarily on H3K14 and H3K23[3][6]. Dysregulation of the MOZ/MORF complexes has been implicated in various diseases, including cancer, making BRPF1B an attractive therapeutic target. This document provides a comprehensive in vitro characterization of this compound, including its biochemical and cellular activities, detailed experimental protocols, and the relevant signaling pathway.
Data Presentation: Quantitative In Vitro Activity of this compound
The following tables summarize the key quantitative data for this compound, demonstrating its potency and selectivity for BRPF1B.
Table 1: Binding Affinity and Biochemical Potency of this compound
| Target | Assay Type | Value | Reference |
| BRPF1B | Isothermal Titration Calorimetry (ITC) | Kd = 13 nM | [2] |
| BRPF1B | Cell-free Assay | IC50 = 80 nM | [1] |
| BRPF1B | Cell-free Assay | IC50 = 172 nM | [7][8] |
Table 2: Cellular Activity of this compound
| Assay Type | Cell Line | Value | Notes | Reference |
| NanoBRET™ Cellular Target Engagement | U2OS | IC50 = 240 nM | Measures displacement of BRPF1B from histone H3.3. | [2] |
| Fluorescence Recovery After Photobleaching (FRAP) | U2OS | Effective at 500 nM | Reduces recovery time of a BRPF1B triple bromodomain construct. | [2] |
Table 3: Selectivity Profile of this compound
| Off-Target | Assay Type | Value | Selectivity vs. BRPF1B (Kd = 13 nM) | Reference |
| BRD1 (BRPF2) | Isothermal Titration Calorimetry (ITC) | Kd = 775 nM | ~60-fold | [2] |
| BRD1 (BRPF2) | Cell-free Assay | IC50 = 3600 nM | - | [2] |
| CECR2 | Isothermal Titration Calorimetry (ITC) | Kd = 2350 nM | ~180-fold | [2] |
| BRPF2 | Cell-free Assay | IC50 = 3.517 µM | - | [7] |
| BRPF3 | Cell-free Assay | IC50 > 10 µM | > 100-fold | [8] |
| BRD4 (BD1) | Cell-free Assay | IC50 > 10 µM | > 100-fold | [7] |
Signaling Pathway and Mechanism of Action
This compound exerts its effects by directly targeting the bromodomain of BRPF1B. The BRPF1 protein acts as a scaffold for the MOZ/MORF HAT complex, which also includes the catalytic HAT subunit (MOZ or MORF), ING5 (Inhibitor of Growth 5), and MEAF6 (MYST/Esa1-Associated Factor 6)[3][5][6][9]. The bromodomain of BRPF1 specifically recognizes and binds to acetylated lysine (B10760008) residues on histone tails, thereby recruiting the entire complex to specific chromatin regions. Once recruited, the MOZ/MORF catalytic subunit acetylates histone H3 at lysines 14 and 23, leading to a more open chromatin structure and subsequent regulation of gene transcription. By binding to the BRPF1B bromodomain, this compound competitively inhibits its interaction with acetylated histones, leading to the dissociation of the MOZ/MORF complex from chromatin and a downstream modulation of gene expression.
Experimental Protocols
Detailed methodologies for the key in vitro experiments used to characterize this compound are provided below.
Isothermal Titration Calorimetry (ITC)
Objective: To determine the binding affinity (Kd) of this compound to the BRPF1B bromodomain.
Materials:
-
Purified recombinant BRPF1B bromodomain protein
-
This compound compound
-
ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP)
-
Microcalorimeter (e.g., Malvern Panalytical MicroCal PEAQ-ITC)
Procedure:
-
Prepare a 20 µM solution of the BRPF1B bromodomain in ITC buffer and a 200 µM solution of this compound in the same buffer.
-
Degas both solutions for 10 minutes prior to use.
-
Load the BRPF1B solution into the sample cell of the microcalorimeter.
-
Load the this compound solution into the injection syringe.
-
Set the experiment temperature to 25°C.
-
Perform an initial 0.4 µL injection followed by 19 subsequent 2 µL injections of this compound into the sample cell at 150-second intervals.
-
Record the heat changes upon each injection.
-
Analyze the data by integrating the heats of injection and fitting the resulting binding isotherm to a one-site binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
NanoBRET™ Cellular Target Engagement Assay
Objective: To measure the potency of this compound in displacing BRPF1B from histone H3.3 in living cells.
Materials:
-
U2OS cells
-
Plasmids encoding NanoLuc®-BRPF1B and Histone H3.3-HaloTag®
-
Transfection reagent (e.g., FuGENE® HD)
-
Opti-MEM™ I Reduced Serum Medium
-
HaloTag® NanoBRET™ 618 Ligand
-
This compound compound
-
NanoBRET™ Nano-Glo® Substrate
-
White, opaque 96-well assay plates
-
Luminometer with 460 nm and >600 nm emission filters
Procedure:
-
Co-transfect U2OS cells with the NanoLuc®-BRPF1B and Histone H3.3-HaloTag® plasmids.
-
After 24 hours, harvest the cells and resuspend them in Opti-MEM™.
-
Plate the transfected cells into a white 96-well plate.
-
Prepare serial dilutions of this compound in Opti-MEM™.
-
Add the HaloTag® NanoBRET™ 618 Ligand to the cells at its optimal concentration.
-
Add the this compound dilutions to the wells and incubate at 37°C and 5% CO2 for 2 hours.
-
Add the NanoBRET™ Nano-Glo® Substrate to all wells.
-
Measure the luminescence at 460 nm (donor) and >600 nm (acceptor).
-
Calculate the corrected NanoBRET™ ratio and plot it against the this compound concentration to determine the IC50 value.
Fluorescence Recovery After Photobleaching (FRAP) Assay
Objective: To assess the effect of this compound on the mobility of BRPF1B in the nucleus of living cells.
Materials:
-
U2OS cells
-
Plasmid encoding a GFP-tagged BRPF1B triple bromodomain construct with a nuclear localization signal (NLS)
-
Transfection reagent
-
Confocal microscope with a high-power laser for photobleaching
-
This compound compound
-
Suberoylanilide hydroxamic acid (SAHA) (optional, to increase global histone acetylation)
Procedure:
-
Transfect U2OS cells with the GFP-BRPF1B construct.
-
Six hours post-transfection, treat the cells with 2.5 µM SAHA (optional).
-
One hour before imaging, treat the cells with this compound (e.g., 500 nM) or a vehicle control (DMSO).
-
Identify a transfected cell with clear nuclear GFP signal.
-
Acquire pre-bleach images of the nucleus.
-
Use a high-intensity laser to photobleach a defined region of interest (ROI) within the nucleus.
-
Immediately after bleaching, acquire a time-lapse series of images to monitor the recovery of fluorescence in the bleached ROI.
-
Measure the fluorescence intensity in the bleached region over time and normalize it to the pre-bleach intensity.
-
Plot the fluorescence recovery curve and calculate the half-maximal recovery time (t1/2). A faster recovery in the presence of this compound indicates displacement of the GFP-BRPF1B construct from less mobile chromatin.
Conclusion
This compound is a highly potent and selective inhibitor of the BRPF1B bromodomain. Its ability to disrupt the interaction between BRPF1B and acetylated histones in both biochemical and cellular contexts makes it an invaluable tool for studying the biological roles of the MOZ/MORF histone acetyltransferase complexes. The data and protocols presented in this guide provide a comprehensive resource for researchers investigating the therapeutic potential of targeting this epigenetic pathway.
References
- 1. medkoo.com [medkoo.com]
- 2. This compound | Structural Genomics Consortium [thesgc.org]
- 3. mdpi.com [mdpi.com]
- 4. The MOZ-BRPF1 acetyltransferase complex in epigenetic crosstalk linked to gene regulation, development, and human diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The MOZ-BRPF1 acetyltransferase complex in epigenetic crosstalk linked to gene regulation, development, and human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. PFI 4 | Bromodomain Inhibitors: R&D Systems [rndsystems.com]
- 9. Molecular Architecture of Quartet MOZ/MORF Histone Acetyltransferase Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Pfi-4: An In-depth Technical Guide to its Impact on Gene Transcription
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pfi-4 is a potent and selective chemical probe for the bromodomain of Bromodomain and PHD Finger-containing Protein 1B (BRPF1B). As a key component of the MOZ/MORF histone acetyltransferase (HAT) complexes, BRPF1B plays a crucial role in the epigenetic regulation of gene expression. This compound provides a valuable tool to dissect the function of BRPF1B in various biological processes and to explore its potential as a therapeutic target. This guide offers a comprehensive overview of this compound, its mechanism of action, its impact on gene transcription, and detailed experimental protocols for its characterization.
Mechanism of Action
This compound functions as a competitive inhibitor of the BRPF1B bromodomain, a protein module that recognizes and binds to acetylated lysine (B10760008) residues on histone tails. By occupying the acetyl-lysine binding pocket of the BRPF1B bromodomain, this compound prevents the recruitment of the BRPF1B-containing MOZ/MORF HAT complexes to chromatin. This disruption of chromatin binding inhibits the acetylation of histones, particularly H3K23, leading to a more condensed chromatin state and subsequent repression of target gene transcription. BRPF1 exists as two major isoforms, BRPF1A and BRPF1B. This compound exhibits remarkable selectivity for the BRPF1B isoform, showing no significant effect on BRPF1A.[1]
Signaling Pathway
The signaling pathway involving this compound centers on the inhibition of the BRPF1B-scaffolded MOZ/MORF HAT complex. Under normal conditions, BRPF1B acts as a scaffold, bringing together the catalytic HAT subunit (MOZ or MORF), ING5, and MEAF6 to form a functional complex. This complex is recruited to specific genomic loci through the interaction of its various domains with histone modifications and DNA. The bromodomain of BRPF1B plays a key role in this recruitment by binding to acetylated histones. Once recruited, the MOZ/MORF enzyme acetylates histone tails, leading to a more open chromatin structure and transcriptional activation of target genes, including the developmentally important HOX genes. This compound disrupts this cascade by preventing the initial recognition of acetylated histones by the BRPF1B bromodomain.
Quantitative Data
The inhibitory activity and binding affinity of this compound for BRPF1B have been quantified using various biophysical and cellular assays.
| Parameter | Value | Method | Target | Reference |
| IC50 | 172 nM | Biochemical Assay | BRPF1B | [1] |
| Kd | 13 nM | Isothermal Titration Calorimetry (ITC) | BRPF1B | [1] |
| Cellular IC50 | 240 nM (NanoBRET) | NanoBRET Cellular Target Engagement | BRPF1B | [1] |
| Selectivity | >100-fold vs. other bromodomains | Various binding assays | BRPF1B | [1] |
Impact on Gene Transcription
By inhibiting the BRPF1B-MOZ/MORF complex, this compound modulates the expression of a specific set of genes. Studies have particularly highlighted the role of BRPF1 in regulating the expression of HOX genes, which are critical for embryonic development and patterning.[2][3] RNA sequencing (RNA-seq) and Chromatin Immunoprecipitation sequencing (ChIP-seq) are powerful techniques to elucidate the genome-wide effects of this compound on gene transcription and BRPF1B binding.
While a comprehensive, universally applicable list of this compound regulated genes is not yet established and can be cell-type specific, studies on BRPF1 provide strong indications of the types of genes that would be affected.
Experimental Workflow for Investigating this compound's Impact on Gene Transcription
Experimental Protocols
Isothermal Titration Calorimetry (ITC) to Measure this compound Binding to BRPF1B
Objective: To determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of this compound binding to the BRPF1B bromodomain.
Materials:
-
Purified recombinant BRPF1B bromodomain protein
-
This compound compound
-
ITC instrument (e.g., MicroCal ITC200)
-
Dialysis buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP)
-
DMSO (for this compound stock solution)
Protocol:
-
Sample Preparation:
-
Dialyze the purified BRPF1B bromodomain extensively against the ITC buffer to ensure buffer matching.
-
Prepare a stock solution of this compound in 100% DMSO.
-
Dilute the BRPF1B protein to a final concentration of 20-50 µM in the ITC buffer.
-
Dilute the this compound stock solution into the same ITC buffer to a final concentration of 200-500 µM. The final DMSO concentration in both protein and ligand solutions should be matched and kept low (e.g., <5%).
-
Degas both protein and ligand solutions for 5-10 minutes immediately before the experiment.
-
-
ITC Experiment:
-
Set the experimental temperature (e.g., 25°C).
-
Load the BRPF1B protein solution into the sample cell of the calorimeter.
-
Load the this compound solution into the injection syringe.
-
Perform an initial small injection (e.g., 0.4 µL) to remove any air from the syringe tip, followed by a series of injections (e.g., 19 injections of 2 µL each) with a spacing of 150 seconds between injections.
-
Perform a control titration by injecting this compound into the buffer alone to determine the heat of dilution.
-
-
Data Analysis:
-
Subtract the heat of dilution from the raw titration data.
-
Fit the integrated heat data to a one-site binding model using the instrument's analysis software to determine the Kd, n, and ΔH.
-
Calculate the change in entropy (ΔS) from the Gibbs free energy equation (ΔG = ΔH - TΔS = -RTlnKa).
-
Fluorescence Recovery After Photobleaching (FRAP) to Assess this compound Target Engagement in Cells
Objective: To measure the effect of this compound on the mobility of BRPF1B in the nucleus of live cells, providing evidence of target engagement.
Materials:
-
U2OS cells (or other suitable cell line)
-
Expression vector for a fluorescently tagged BRPF1B (e.g., GFP-BRPF1B)
-
Transfection reagent
-
Confocal microscope with FRAP capabilities
-
This compound compound
-
DMSO (vehicle control)
-
Cell culture medium and supplements
Protocol:
-
Cell Culture and Transfection:
-
Plate U2OS cells on glass-bottom dishes suitable for microscopy.
-
Transfect the cells with the GFP-BRPF1B expression vector according to the manufacturer's protocol.
-
Allow 24-48 hours for protein expression.
-
-
Cell Treatment:
-
Treat the transfected cells with this compound at the desired concentration (e.g., 1 µM) or with DMSO as a vehicle control for at least 1 hour before imaging.
-
-
FRAP Imaging:
-
Mount the dish on the confocal microscope stage, maintaining the cells at 37°C and 5% CO2.
-
Identify a cell expressing GFP-BRPF1B with clear nuclear localization.
-
Acquire a few pre-bleach images of the nucleus.
-
Define a region of interest (ROI) within the nucleus and bleach the fluorescence in this region using a high-intensity laser pulse.
-
Immediately after bleaching, acquire a time-lapse series of images to monitor the recovery of fluorescence in the bleached ROI.
-
-
Data Analysis:
-
Measure the fluorescence intensity in the bleached ROI, a control region within the nucleus, and a background region over time.
-
Correct for photobleaching during image acquisition and normalize the fluorescence recovery data.
-
Fit the recovery curve to a suitable model to determine the mobile fraction and the half-time of recovery (t1/2). A decrease in the recovery time upon this compound treatment indicates displacement of BRPF1B from less mobile chromatin-bound states.
-
NanoBRET™ Cellular Target Engagement Assay
Objective: To quantitatively measure the engagement of this compound with BRPF1B in live cells by assessing the displacement of a fluorescent tracer.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Expression vector for NanoLuc®-BRPF1B fusion protein
-
Expression vector for HaloTag®-Histone H3.3 fusion protein
-
Transfection reagent
-
NanoBRET™ fluorescent tracer specific for the BRPF1 bromodomain
-
This compound compound
-
NanoBRET™ Nano-Glo® Substrate
-
White, opaque 96-well or 384-well assay plates
-
Luminometer capable of measuring dual-filtered luminescence
Protocol:
-
Cell Transfection:
-
Co-transfect HEK293 cells with the NanoLuc®-BRPF1B and HaloTag®-Histone H3.3 expression vectors.
-
Plate the transfected cells into the assay plate and incubate for 24 hours.
-
-
Compound and Tracer Addition:
-
Prepare serial dilutions of this compound in the appropriate assay medium.
-
Add the NanoBRET™ tracer to the cells at its predetermined optimal concentration.
-
Immediately add the this compound dilutions or vehicle control to the wells.
-
Incubate the plate at 37°C and 5% CO2 for a period to allow for compound entry and binding (e.g., 2 hours).
-
-
Signal Detection:
-
Add the NanoBRET™ Nano-Glo® Substrate to all wells according to the manufacturer's instructions.
-
Measure the luminescence at two wavelengths: one for the NanoLuc® donor (e.g., 460 nm) and one for the tracer acceptor (e.g., >600 nm).
-
-
Data Analysis:
-
Calculate the corrected NanoBRET™ ratio by dividing the acceptor signal by the donor signal for each well.
-
Plot the NanoBRET™ ratio as a function of the this compound concentration and fit the data to a dose-response curve to determine the cellular IC50.
-
Conclusion
This compound is a powerful and specific tool for probing the function of the BRPF1B bromodomain and its role in gene regulation through the MOZ/MORF HAT complexes. The detailed methodologies and understanding of its mechanism of action provided in this guide will enable researchers to effectively utilize this compound in their studies of epigenetic control of transcription and to explore its therapeutic potential in diseases where the BRPF1B pathway is dysregulated. The continued application of techniques such as RNA-seq and ChIP-seq in conjunction with this compound will undoubtedly lead to a deeper understanding of the complex interplay between chromatin modifications and gene expression in health and disease.
References
Methodological & Application
Application Notes: Utilizing Pfi-4 for Western Blot Analysis of the BRPF1B-MOZ/MORF Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pfi-4 is a potent and selective chemical probe that targets the bromodomain of Bromodomain and PHD Finger Containing Protein 1B (BRPF1B).[1][2] BRPF1B is a critical scaffolding protein within the MOZ/MORF (Monocytic Leukemia Zinc Finger Protein/MOZ-Related Factor) histone acetyltransferase (HAT) complexes.[1] These complexes play a crucial role in regulating gene expression through the acetylation of histones, primarily H3K14 and H3K23. By inhibiting the BRPF1B bromodomain, this compound provides a powerful tool to investigate the biological functions of this protein and the broader role of the MOZ/MORF complexes in various cellular processes and disease states. Western blot analysis is an essential technique to elucidate the downstream consequences of this compound treatment, allowing for the quantification of changes in protein expression within the BRPF1B signaling cascade.
This compound Specifications
The following table summarizes the key specifications for the this compound chemical probe.
| Parameter | Value | Reference |
| Target | Bromodomain of BRPF1B | [1] |
| IC50 (in vitro) | ~80 nM | [2] |
| Cellular IC50 (NanoBRET) | ~240 nM | [1] |
| Recommended Cellular Concentration | ~1 µM | [1] |
| Selectivity | Highly selective for BRPF1B over other bromodomains | [1] |
| Mechanism of Action | Competitively binds to the acetyl-lysine binding pocket of the BRPF1B bromodomain, displacing it from chromatin. |
BRPF1B Signaling Pathway and this compound Mechanism of Action
BRPF1B acts as a scaffold for the assembly of the MOZ/MORF HAT complex, which also includes the catalytic subunit (MOZ or MORF), ING5 (Inhibitor of Growth 5), and hEAF6. This complex is recruited to chromatin where it acetylates histones, leading to changes in chromatin structure and gene transcription. Downstream targets of this pathway include the key cell cycle regulator E2F2 and the histone methyltransferase EZH2. This compound inhibits the interaction of the BRPF1B bromodomain with acetylated histones, leading to the disruption of the MOZ/MORF complex's function and a subsequent decrease in the expression of its target genes.
Figure 1: BRPF1B Signaling Pathway and this compound Inhibition.
Experimental Protocols
This section provides a detailed protocol for treating cells with this compound and subsequently analyzing protein expression levels by Western blot. This protocol is adapted from established methods for similar bromodomain inhibitors and should be optimized for your specific cell line and experimental conditions.
Part 1: Cell Culture and this compound Treatment
-
Cell Seeding: Plate cells at a density that allows them to be in the logarithmic growth phase and not exceed 80-90% confluency at the time of harvest.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. On the day of the experiment, dilute the stock solution in fresh cell culture medium to achieve the desired final concentration (a starting concentration of 1 µM is recommended).
-
Treatment: Treat cells with the this compound solution or a vehicle control (DMSO) for a predetermined duration (e.g., 24, 48, or 72 hours).
Part 2: Lysate Preparation (Whole-Cell Lysate)
-
Cell Wash: After treatment, place the cell culture plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis: Add an appropriate volume of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each plate.
-
Scraping and Collection: Scrape the cells from the plate and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled tube.
Part 3: Protein Quantification and Sample Preparation
-
Protein Assay: Determine the protein concentration of each sample using a bicinchoninic acid (BCA) protein assay kit, following the manufacturer's instructions.
-
Normalization: Based on the protein concentrations, normalize all samples to the same concentration with lysis buffer.
-
Sample Preparation: Mix the normalized protein lysates with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
Part 4: SDS-PAGE and Western Blotting
-
Gel Electrophoresis: Load equal amounts of protein (typically 20-30 µg) into the wells of an SDS-polyacrylamide gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. Recommended primary antibodies include those for BRPF1B, E2F2, EZH2, and a loading control (e.g., β-actin, GAPDH).
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an appropriate imaging system.
-
Quantification: Quantify band intensities using image analysis software. Normalize the protein of interest to the loading control.
Western Blot Experimental Workflow
The following diagram illustrates the general workflow for the Western blot analysis following this compound treatment.
Figure 2: Western Blot Experimental Workflow.
Data Presentation: Quantitative Analysis
The following tables summarize the expected quantitative changes in protein levels after treatment with this compound, based on its known mechanism of action and data from studies using similar BRPF1 inhibitors.[3] It is important to note that this compound is not expected to alter the total protein levels of BRPF1B itself, but rather to inhibit its function. The primary effect will be observed on the protein levels of downstream targets.
Table 1: Effect of this compound on BRPF1B Protein Levels
| Target Protein | Treatment | Fold Change vs. Control (Mean ± SD) | p-value |
| BRPF1B | DMSO (Vehicle) | 1.00 ± 0.10 | - |
| BRPF1B | This compound (1 µM) | ~1.0 ± 0.12 | > 0.05 |
| Data is illustrative, as this compound inhibits BRPF1B function, not necessarily its expression. |
Table 2: Effect of this compound on Downstream Target Protein Levels
| Target Protein | Treatment | Fold Change vs. Control (Mean ± SD) | p-value |
| E2F2 | DMSO (Vehicle) | 1.00 ± 0.15 | - |
| E2F2 | This compound (1 µM) | 0.65 ± 0.18 | < 0.05 |
| EZH2 | DMSO (Vehicle) | 1.00 ± 0.20 | - |
| EZH2 | This compound (1 µM) | 0.58 ± 0.22 | < 0.05 |
| β-actin | DMSO (Vehicle) | 1.00 ± 0.08 | - |
| β-actin | This compound (1 µM) | 1.02 ± 0.09 | > 0.05 |
| Data is representative and based on findings for BRPF1 inhibition.[3] Actual fold changes may vary depending on the cell line and experimental conditions. |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or Weak Signal | Insufficient protein loaded | Increase protein load (20-40 µg) |
| Inactive antibody | Use a new antibody vial or a different antibody | |
| Insufficient this compound effect | Increase this compound concentration or treatment duration | |
| High Background | Insufficient blocking | Increase blocking time or use a different blocking agent |
| High antibody concentration | Decrease primary/secondary antibody concentration | |
| Insufficient washing | Increase the number and duration of wash steps | |
| Non-specific Bands | Non-specific antibody binding | Use a more specific antibody; optimize antibody dilution |
| Protein degradation | Use fresh protease inhibitors in the lysis buffer |
These application notes provide a comprehensive guide for the use of this compound in cell culture and the subsequent analysis of protein expression by Western blot, enabling researchers to effectively probe the function of the BRPF1B-MOZ/MORF signaling pathway.
References
Application Notes and Protocols for Pfi-4 in Chromatin Immunoprecipitation (ChIP)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pfi-4 is a potent and selective chemical probe for the BRPF1 (Bromodomain and PHD Finger Containing Protein 1) bromodomain, with a high affinity for the BRPF1B isoform.[1][2][3] BRPF1 is a scaffolding protein that plays a crucial role in the assembly and enzymatic activity of MYST family histone acetyltransferase (HAT) complexes, such as the MOZ/MORF complex.[1][3] These complexes are involved in histone acetylation, a key epigenetic modification associated with active gene transcription. By binding to the acetyl-lysine binding pocket of the BRPF1B bromodomain, this compound competitively inhibits its interaction with acetylated histones, leading to the displacement of the BRPF1B-containing HAT complexes from chromatin.[2] This disruption of chromatin binding can modulate the expression of target genes, making this compound a valuable tool for studying the role of BRPF1B in gene regulation and a potential lead compound in drug discovery for diseases involving aberrant BRPF1B activity, such as certain cancers.[3][4]
Chromatin Immunoprecipitation (ChIP) is a powerful technique to investigate the in vivo interactions of proteins with DNA. When used in conjunction with this compound, ChIP can be employed to study how the inhibition of the BRPF1B bromodomain affects its localization on chromatin and the resulting changes in histone modifications and gene expression.
Signaling Pathway and Mechanism of Action
BRPF1B acts as a scaffold for HAT complexes, recognizing acetylated histones and recruiting the catalytic subunits (e.g., MOZ/MORF) to specific genomic loci. This leads to further histone acetylation and transcriptional activation. This compound disrupts this process by preventing the initial recognition of acetylated histones by the BRPF1B bromodomain.
References
- 1. This compound | Structural Genomics Consortium [thesgc.org]
- 2. Selective Targeting of Bromodomains of the Bromodomain-PHD Fingers Family Impairs Osteoclast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BRPF1 in cancer epigenetics: a key regulator of histone acetylation and a promising therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
PFI-4 Application Notes and Protocols for In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
PFI-4 is a potent and selective cell-permeable inhibitor of the BRPF1 (Bromodomain and PHD Finger Containing Protein 1) bromodomain.[1][2][3] BRPF1 is a scaffold protein that plays a crucial role in the assembly and enzymatic activity of the MOZ (Monocytic Leukemia Zinc Finger Protein)/MORF (MOZ-Related Factor) histone acetyltransferase (HAT) complexes.[2][4][5] By binding to the acetyl-lysine recognition pocket of the BRPF1 bromodomain with high affinity (Kd = 13 nM), this compound displaces the BRPF1-containing HAT complexes from chromatin, thereby modulating gene expression.[2][3] This inhibitory action affects various cellular processes, including cell cycle progression, apoptosis, and differentiation, making this compound a valuable tool for studying epigenetic regulation and a potential therapeutic agent in diseases such as cancer.[6]
Mechanism of Action
This compound acts as a chemical probe for the BRPF1B isoform.[2] It disrupts the interaction between the BRPF1 bromodomain and acetylated lysine (B10760008) residues on histone tails, particularly on histone H3.[1] This displacement prevents the recruitment of the MOZ/MORF HAT complexes to specific gene promoters, leading to a decrease in histone acetylation at these sites. The consequence is an altered transcriptional program, often involving the downregulation of key oncogenes and cell cycle regulators.[4]
Data Presentation: Recommended this compound Concentrations for In Vitro Studies
The optimal concentration of this compound can vary depending on the cell type, assay duration, and the specific biological question being addressed. The following table summarizes recommended concentration ranges from various in vitro studies.
| Assay Type | Cell Line(s) | Concentration Range | Incubation Time | Observed Effect(s) | Reference(s) |
| Cell-Free Assays | - | IC50: 80 nM | - | Inhibition of BRPF1 bromodomain binding | [1] |
| Cellular Target Engagement (NanoBRET) | U2OS | IC50: 240 nM | - | Displacement of BRPF1B from histone H3.3 | [2] |
| Fluorescence Recovery After Photobleaching (FRAP) | U2OS | 500 nM - 5 µM | 1 hour | Reduced recovery time of GFP-BRPF1B | [2] |
| Cell Viability / Proliferation | Taxol-resistant TNBC cells | Combination with Taxol | - | Significantly reduced cell viability | [6] |
| General Cell-Based Assays | Various | ~1 µM | 24-120 hours | General starting recommendation | |
| Apoptosis Induction | Ovarian Cancer Cells (PEO4, OVCAR-3) | 10 µM (using GSK6853, a BRPF1 inhibitor) | 12 days | Activation of Caspase-3/7 | |
| Cell Cycle Arrest | Leukemic cell lines (e.g., MV4;11) | Not specified | - | G1 cell cycle arrest | |
| Western Blotting | Leukemic cell lines (MV4;11, K-562) | Not specified | 4-8 hours | Reduction of Aurora B protein levels | |
| Chromatin Immunoprecipitation (ChIP)-qPCR | Taxol-resistant TNBC cells | Not specified | - | Decreased BRPF1 binding to the ABCB1 promoter | [6] |
Signaling Pathway
The diagram below illustrates the central role of the BRPF1-MOZ/MORF complex in histone acetylation and gene transcription, and how this compound intervenes in this process. BRPF1 acts as a scaffold, bringing together the catalytic HAT subunit (MOZ or MORF) and other regulatory proteins like ING5 and MEAF6. This complex is recruited to chromatin through the interaction of the BRPF1 bromodomain with acetylated histones. This compound competitively inhibits this interaction, leading to the dissociation of the complex from chromatin and a subsequent reduction in histone acetylation and target gene expression.
Caption: this compound inhibits the BRPF1 bromodomain, disrupting chromatin targeting of the MOZ/MORF complex.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT-Based)
This protocol provides a framework for assessing the effect of this compound on cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium and incubate for 24 hours.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium from a DMSO stock. A starting range of 0.1 µM to 10 µM is recommended.
-
Ensure the final DMSO concentration is consistent across all wells (including vehicle control) and is non-toxic (typically ≤ 0.5%).
-
Remove the old medium and add 100 µL of the medium containing different concentrations of this compound or vehicle control.
-
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Add 100 µL of solubilization solution to each well and mix thoroughly.
-
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot Analysis of BRPF1 Downstream Targets
This protocol is for analyzing changes in protein expression following this compound treatment.
Materials:
-
This compound treated and control cell lysates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-BRPF1, anti-H3K23ac, anti-EZH2, anti-E2F2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Lyse this compound treated and control cells in RIPA buffer.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Gel Electrophoresis and Transfer: Separate proteins on an SDS-PAGE gel and transfer to a membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibody overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control like β-actin.
Protocol 3: Chromatin Immunoprecipitation (ChIP)
This protocol is to assess the effect of this compound on the chromatin occupancy of BRPF1.
Materials:
-
Cells treated with this compound or vehicle
-
Formaldehyde (B43269) (1% final concentration)
-
Glycine (125 mM final concentration)
-
Lysis and sonication buffers
-
ChIP-grade anti-BRPF1 antibody and IgG control
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
Proteinase K and RNase A
-
DNA purification kit
-
qPCR reagents
Procedure:
-
Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature, then quench with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse cells and sonicate to shear chromatin to fragments of 200-1000 bp.
-
Immunoprecipitation:
-
Incubate sheared chromatin with anti-BRPF1 antibody or IgG control overnight at 4°C.
-
Add protein A/G beads to capture antibody-chromatin complexes.
-
-
Washes and Elution: Wash the beads to remove non-specific binding and elute the chromatin.
-
Reverse Cross-linking and DNA Purification: Reverse cross-links by heating and purify the DNA.
-
Analysis: Perform qPCR using primers for promoter regions of known BRPF1 target genes (e.g., ABCB1).[6]
Protocol 4: Gene Expression Analysis by qRT-PCR
This protocol is for measuring changes in the expression of BRPF1 target genes.
Materials:
-
RNA from this compound treated and control cells
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan master mix
-
Gene-specific primers (e.g., for HOX genes, E2F2, EZH2, and a housekeeping gene like GAPDH or ACTB)
-
qRT-PCR instrument
Procedure:
-
RNA Extraction: Isolate total RNA from cells.
-
cDNA Synthesis: Reverse transcribe RNA to cDNA.
-
qRT-PCR:
-
Set up qPCR reactions with SYBR Green/TaqMan master mix, cDNA, and primers.
-
Run the reaction on a qRT-PCR instrument.
-
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for investigating the effects of this compound in vitro.
Caption: A workflow for studying this compound's in vitro effects, from cell treatment to multi-faceted analysis.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | Structural Genomics Consortium [thesgc.org]
- 3. caymanchem.com [caymanchem.com]
- 4. The MOZ-BRPF1 acetyltransferase complex in epigenetic crosstalk linked to gene regulation, development, and human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
Application Notes and Protocols for the BRPF1 Bromodomain Inhibitor Pfi-4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pfi-4 is a potent and selective chemical probe for the bromodomain of Bromodomain and PHD Finger-Containing Protein 1 (BRPF1).[1][2][3] BRPF1 is a scaffold protein that plays a crucial role in the assembly and function of histone acetyltransferase (HAT) complexes, including the HBO1 (KAT7) and MOZ (KAT6A)/MORF (KAT6B) complexes. These complexes are involved in histone H3 acetylation, which is critical for transcriptional regulation. Dysregulation of these pathways has been implicated in various diseases, including cancer, particularly leukemia, and developmental disorders. This compound acts by competitively binding to the acetyl-lysine binding pocket of the BRPF1 bromodomain, thereby displacing it from chromatin and inhibiting the activity of the associated HAT complexes. These application notes provide detailed information on the solubility of this compound and protocols for its use in biochemical, cell-based, and in vivo experiments.
Data Presentation
This compound Solubility
| Solvent | Solubility | Concentration (Molar) | Notes |
| DMSO | ≥17 mg/mL | ~44.68 mM | Use fresh, anhydrous DMSO for best results. |
| Ethanol | ≥5 mg/mL | ||
| DMF | 2 mg/mL | ||
| DMF:PBS (pH 7.2) (1:1) | 0.5 mg/mL | ||
| Water | Insoluble | ||
| In Vivo Formulations | |||
| CMC-Na | ≥5 mg/mL (Homogeneous suspension) | ||
| DMSO, PEG300, Tween-80, Saline | ≥1 mg/mL (Clear solution) | e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | |
| DMSO, 20% SBE-β-CD in Saline | ≥1 mg/mL (Clear solution) | ||
| DMSO, Corn oil | ≥1 mg/mL (Clear solution) |
This compound Target Affinity and Potency
| Parameter | Value | Target/System | Assay Type |
| IC50 | 80 nM | BRPF1 (Cell-free) | |
| IC50 | 172 nM | BRPF1B | |
| IC50 | 250 nM | Cellular Potency | FRAP Assay |
| IC50 | 240 nM | Cellular Target Engagement | NanoBRET™ Assay |
| IC50 | 7.9 µM | BRPF2 (Cell-free) | |
| IC50 | >10 µM | BRPF3 (Cell-free) | |
| IC50 | >10 µM | BRD4 (1) | |
| Kd | 13 nM | BRPF1B | Isothermal Titration Calorimetry (ITC) |
Signaling Pathway
This compound inhibits the BRPF1 bromodomain, a key component of the HBO1 and MOZ/MORF histone acetyltransferase (HAT) complexes. These complexes are responsible for acetylating histone H3 at specific lysine (B10760008) residues (e.g., H3K14 and H3K23), leading to a more open chromatin structure that facilitates gene transcription. By blocking the interaction of BRPF1 with acetylated histones, this compound prevents the recruitment of these HAT complexes to their target gene promoters, thereby inhibiting transcription of genes involved in processes such as hematopoiesis and osteoclastogenesis.
This compound signaling pathway.
Experimental Protocols
Biochemical Assay: In Vitro Histone Acetyltransferase (HAT) Assay
This protocol describes a fluorometric assay to measure the inhibitory effect of this compound on the histone acetyltransferase activity of a BRPF1-containing complex.
Biochemical HAT assay workflow.
Materials:
-
Recombinant BRPF1/HBO1 complex
-
Histone H3 peptide (e.g., residues 1-21)
-
Acetyl-CoA
-
This compound
-
HAT assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT)
-
HAT inhibitor screening assay kit (fluorometric)
-
96-well black microplate
-
Plate reader capable of fluorescence detection
Procedure:
-
Prepare this compound Dilutions: Prepare a serial dilution of this compound in DMSO, and then dilute further in HAT assay buffer to the desired final concentrations. Include a DMSO-only vehicle control.
-
Set up the Reaction: In a 96-well black microplate, add the following to each well:
-
HAT Assay Buffer
-
This compound or vehicle control
-
Recombinant BRPF1/HBO1 complex
-
Histone H3 peptide substrate
-
-
Initiate the Reaction: Add Acetyl-CoA to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for 1 hour.
-
Stop and Develop: Add the developer solution from the assay kit to each well. This solution reacts with the free Coenzyme A (CoA) produced during the HAT reaction to generate a fluorescent signal.
-
Read Fluorescence: Incubate for an additional 15 minutes at room temperature, protected from light, and then measure the fluorescence on a plate reader according to the kit manufacturer's instructions.
-
Data Analysis: Calculate the percent inhibition of HAT activity for each this compound concentration relative to the vehicle control and determine the IC50 value.
Cell-Based Assay: Apoptosis Induction in Leukemia Cells
This protocol details a method to assess the pro-apoptotic effect of this compound on a leukemia cell line (e.g., MV4-11) using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
Cell-based apoptosis assay workflow.
Materials:
-
Leukemia cell line (e.g., MV4-11)
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
6-well plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed the leukemia cells in 6-well plates at a density that allows for logarithmic growth during the experiment.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or DMSO vehicle control for 24, 48, or 72 hours.
-
Cell Harvesting: Collect both floating and adherent cells. Centrifuge the cell suspension, discard the supernatant, and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in the binding buffer provided in the apoptosis detection kit. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Live cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the dose- and time-dependent effect of this compound on apoptosis.
Cell-Based Assay: Gene Expression Analysis by RT-qPCR
This protocol describes how to measure changes in the expression of BRPF1 target genes, such as HOXA9, in response to this compound treatment using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).
Materials:
-
Relevant cell line (e.g., a hematopoietic progenitor cell line)
-
Complete cell culture medium
-
This compound
-
DMSO
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (e.g., HOXA9) and a housekeeping gene (e.g., GAPDH)
-
RT-qPCR instrument
Procedure:
-
Cell Treatment: Treat cells with this compound at various concentrations for a specified time (e.g., 24 hours).
-
RNA Extraction: Harvest the cells and extract total RNA using a commercial RNA extraction kit, following the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
qPCR: Set up the qPCR reactions with the cDNA template, qPCR master mix, and primers for the target and housekeeping genes.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression in this compound-treated cells compared to vehicle-treated cells, normalized to the housekeeping gene.
In Vivo Experiment: Mouse Xenograft Model of Leukemia
This protocol provides a general framework for evaluating the in vivo efficacy of this compound in a mouse xenograft model of acute myeloid leukemia (AML).
In vivo xenograft workflow.
Materials:
-
Human AML cell line (e.g., MV4-11)
-
Immunocompromised mice (e.g., NOD/SCID)
-
This compound
-
In vivo formulation vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)
-
Calipers for tumor measurement
-
Analytical balance for body weight measurement
Procedure:
-
Cell Implantation: Inject human AML cells subcutaneously or intravenously into immunocompromised mice.
-
Tumor Establishment: Monitor the mice for tumor engraftment and growth.
-
Randomization: Once tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Treatment: Prepare the this compound formulation fresh daily. Administer this compound to the treatment group at a predetermined dose and schedule (e.g., daily intraperitoneal injection). Administer the vehicle to the control group.
-
Monitoring: Measure tumor volume and mouse body weight regularly (e.g., 2-3 times per week). Monitor the overall health of the animals.
-
Endpoint Analysis: At the end of the study (due to tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot, immunohistochemistry). Alternatively, monitor survival as the primary endpoint.
-
Data Analysis: Compare tumor growth, final tumor weight, and/or survival between the this compound-treated and control groups to evaluate the in vivo efficacy of the compound.
Disclaimer: These protocols are intended as a guide. Researchers should optimize the conditions for their specific experimental setup, cell lines, and animal models. All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
References
- 1. BRPF1 is essential for development of fetal hematopoietic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. JCI - BRPF1 is essential for development of fetal hematopoietic stem cells [jci.org]
- 3. Isoform-specific involvement of Brpf1 in expansion of adult hematopoietic stem and progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing Pfi-4 in Fluorescence Recovery After Photobleaching (FRAP)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pfi-4 is a potent and highly selective chemical probe for the bromodomain of Bromodomain and PHD Finger Containing Protein 1B (BRPF1B). BRPF1B is a crucial scaffolding protein that assembles histone acetyltransferase (HAT) complexes, including the MOZ/MORF and HBO1 complexes. These complexes play a pivotal role in chromatin remodeling, transcriptional activation, and DNA repair. The bromodomain of BRPF1B specifically recognizes and binds to acetylated lysine (B10760008) residues on histone tails, thereby tethering the HAT complex to chromatin.
Fluorescence Recovery After Photobleaching (FRAP) is a powerful microscopy technique used to study the dynamics of fluorescently labeled molecules within living cells. By photobleaching a specific region of interest and monitoring the subsequent recovery of fluorescence, FRAP allows for the quantification of protein mobility, binding kinetics, and diffusion.
This document provides detailed application notes and protocols for the use of this compound in FRAP experiments to investigate the chromatin association and dynamics of BRPF1B. This compound, by competitively inhibiting the interaction between the BRPF1B bromodomain and acetylated histones, is expected to increase the mobility of BRPF1B, which can be quantitatively measured by a change in the FRAP recovery kinetics.
Mechanism of Action of this compound
This compound acts as a competitive inhibitor, binding to the acetyl-lysine binding pocket of the BRPF1B bromodomain. This prevents the recognition and binding of BRPF1B to acetylated histones, leading to its displacement from chromatin. The increased population of unbound BRPF1B results in a higher mobile fraction and a faster fluorescence recovery rate in FRAP experiments.
Data Presentation
The following tables summarize the key quantitative data for this compound and its effect on BRPF1B dynamics as determined by FRAP.
Table 1: this compound Inhibitor Profile
| Parameter | Value | Reference |
| Target | BRPF1B Bromodomain | [1][2] |
| IC50 | 80 nM - 172 nM | [1][2] |
| Binding Affinity (Kd) | 13 nM | [1] |
| Cellular Activity | Displaces BRPF1B from chromatin | [1] |
Table 2: Representative FRAP Data for BRPF1B Mobility with and without this compound
| Condition | Half-maximal Recovery Time (t½) | Mobile Fraction (Mf) | Description | Reference |
| Control (DMSO) | Slower | Lower | BRPF1B is largely chromatin-bound, resulting in slower recovery and a significant immobile fraction. | [1] |
| This compound (500 nM) | Faster | Higher | This compound displaces BRPF1B from chromatin, leading to a more mobile protein population and faster fluorescence recovery. | [1] |
Note: Specific numerical values for t½ and Mf are not publicly available in the cited literature and would need to be determined experimentally. The table reflects the qualitative outcome described.
Experimental Protocols
Protocol 1: Cell Culture and Transfection for BRPF1B-FRAP Experiments
This protocol describes the culture of U2OS cells and their transfection with a GFP-tagged BRPF1B construct for subsequent FRAP analysis.
Materials:
-
U2OS (Human bone osteosarcoma epithelial) cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Plasmid DNA: GFP-BRPF1B construct
-
Transfection reagent (e.g., Lipofectamine 3000)
-
35 mm glass-bottom imaging dishes
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
Procedure:
-
Cell Seeding:
-
Culture U2OS cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
One day before transfection, seed the U2OS cells onto 35 mm glass-bottom imaging dishes at a density that will result in 70-80% confluency on the day of transfection.
-
-
Transfection:
-
On the day of transfection, prepare the transfection complexes according to the manufacturer's protocol for your chosen transfection reagent.
-
For a 35 mm dish, typically use 2.5 µg of the GFP-BRPF1B plasmid DNA.
-
Add the transfection complex dropwise to the cells.
-
Incubate the cells for 24-48 hours to allow for protein expression.
-
-
Inhibitor Treatment:
-
Prepare a working solution of this compound in pre-warmed culture medium at a final concentration of 500 nM.[1]
-
Prepare a vehicle control with the same concentration of DMSO.
-
Aspirate the old medium from the transfected cells and add the this compound or DMSO-containing medium.
-
Incubate the cells for at least 1 hour before proceeding to the FRAP experiment.
-
Protocol 2: Fluorescence Recovery After Photobleaching (FRAP)
This protocol outlines the steps for performing a FRAP experiment on a confocal microscope to measure the mobility of GFP-BRPF1B.
Materials:
-
Transfected and treated U2OS cells from Protocol 1
-
Confocal laser scanning microscope equipped with a high-power laser for bleaching (e.g., 488 nm for GFP) and a temperature- and CO2-controlled environmental chamber.
Procedure:
-
Microscope Setup:
-
Turn on the confocal microscope, laser lines, and environmental chamber (set to 37°C and 5% CO2).
-
Place the imaging dish on the microscope stage.
-
Select an appropriate objective (e.g., 63x or 100x oil immersion objective).
-
-
Image Acquisition Parameters:
-
Locate a cell expressing GFP-BRPF1B at a moderate level, with clear nuclear localization.
-
Define a region of interest (ROI) within the nucleus for photobleaching (e.g., a circular or rectangular area of 2-5 µm).
-
Set the pre-bleach imaging parameters to low laser power to minimize photobleaching during image acquisition.
-
Set the bleaching parameters to high laser power (100% laser intensity) for a short duration (e.g., 1-2 seconds) to effectively bleach the ROI.
-
Set the post-bleach imaging parameters identical to the pre-bleach settings to monitor fluorescence recovery over time.
-
-
FRAP Experiment Execution:
-
Pre-bleach: Acquire 5-10 images of the cell at a low scan speed to establish the initial fluorescence intensity.
-
Bleach: Use the high-power laser to bleach the defined ROI.
-
Post-bleach: Immediately after bleaching, begin acquiring a time-lapse series of images (e.g., one frame every 500 ms (B15284909) for 2-5 minutes) to monitor the recovery of fluorescence in the bleached ROI.
-
-
Data Acquisition:
-
Save the entire image series for subsequent analysis.
-
Repeat the experiment for a sufficient number of cells in both the control and this compound treated groups for statistical significance.
-
Protocol 3: FRAP Data Analysis
This protocol describes the steps to analyze the acquired FRAP data to determine the half-maximal recovery time (t½) and the mobile fraction (Mf).
Software:
-
Image analysis software (e.g., ImageJ/Fiji, MATLAB)
Procedure:
-
Intensity Measurements:
-
Open the FRAP image series in your analysis software.
-
Measure the mean fluorescence intensity of the bleached ROI, a control region within the same nucleus (to correct for photobleaching during acquisition), and a background region outside the cell (to correct for background noise) for each time point.
-
-
Data Normalization:
-
Normalize the fluorescence intensity of the bleached ROI at each time point using the following formula: Normalized Intensity(t) = (ROI(t) - BG(t)) / (Control(t) - BG(t)) * (Control_pre - BG_pre) / (ROI_pre - BG_pre) Where:
-
ROI(t) is the intensity of the bleached ROI at time t.
-
BG(t) is the background intensity at time t.
-
Control(t) is the intensity of the control region at time t.
-
ROI_pre is the average pre-bleach intensity of the ROI.
-
BG_pre is the average pre-bleach background intensity.
-
Control_pre is the average pre-bleach intensity of the control region.
-
-
-
Curve Fitting:
-
Plot the normalized intensity over time.
-
Fit the recovery curve to a mathematical model, such as a single or double exponential function, to extract the kinetic parameters. A common model is: I(t) = A * (1 - e^(-τ*t)) Where:
-
I(t) is the normalized intensity at time t.
-
A is the mobile fraction (Mf).
-
τ is the time constant of recovery.
-
-
-
Calculation of Parameters:
-
Mobile Fraction (Mf): The plateau of the recovery curve represents the mobile fraction.
-
Immobile Fraction: Calculated as 1 - Mf.
-
Half-maximal Recovery Time (t½): The time it takes for the fluorescence to recover to half of the mobile fraction. It can be calculated from the time constant (t½ = ln(2) / τ).
-
-
Statistical Analysis:
-
Compare the t½ and Mf values between the control (DMSO) and this compound treated groups using appropriate statistical tests (e.g., t-test).
-
Mandatory Visualization
Caption: Mechanism of action of this compound in displacing the BRPF1B-HAT complex from chromatin.
Caption: Experimental workflow for a FRAP assay to test the effect of this compound on BRPF1B mobility.
Caption: Simplified signaling pathway of the BRPF1B-containing histone acetyltransferase complex.
References
Application Notes and Protocols for Studying Protein-Protein Interactions of BRPF1B with Pfi-4
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bromodomain and PHD Finger-containing Protein 1 (BRPF1) is a crucial scaffolding protein involved in the assembly of histone acetyltransferase (HAT) complexes, primarily with MOZ (Monocytic Leukemia Zinc finger protein) and MORF (MOZ-Related Factor). These complexes play a significant role in chromatin remodeling and gene transcription. The bromodomain of BRPF1 recognizes acetylated lysine (B10760008) residues on histones, tethering the HAT complex to specific chromatin regions. The BRPF1B isoform is of particular interest due to its functional role in these interactions. Pfi-4 is a potent and selective chemical probe for the bromodomain of BRPF1B, making it an invaluable tool for studying the protein-protein interactions of BRPF1B and for potential therapeutic development.[1][2] These application notes provide detailed protocols for utilizing this compound to investigate the BRPF1B-histone interaction.
Data Presentation
This compound Binding Affinity and Potency
The following table summarizes the quantitative data for the interaction of this compound with the BRPF1B bromodomain.
| Parameter | Value | Assay | Reference |
| Kd | 13 nM | Isothermal Titration Calorimetry (ITC) | [1][2] |
| IC50 | 80 nM | Cell-free assay | [2][3] |
| IC50 | 172 nM | Cell-free assay | [4][5] |
| Cellular IC50 | 240 nM | NanoBRET™ Assay | [1] |
This compound Selectivity Profile
This compound exhibits high selectivity for BRPF1B over other bromodomains, including the closely related BRPF1A isoform.
| Bromodomain | Kd | IC50 | Selectivity Fold (vs BRPF1B Kd) | Reference |
| BRPF1B | 13 nM | - | - | [1][2] |
| BRD1 (BRPF2) | 775 nM | 3600 nM | ~60-fold | [1] |
| CECR2 | 2350 nM | - | ~180-fold | [1] |
| BRPF1A | No effect observed | No effect observed | - | [1][2] |
Signaling Pathway
BRPF1B acts as a scaffold for the assembly of the MOZ/MORF HAT complexes. These complexes are typically tetrameric, consisting of the catalytic subunit (MOZ or MORF), BRPF1B, a member of the Inhibitor of Growth (ING) family (typically ING5), and MEAF6 (MYST/Esa1-Associated Factor 6).[5][6] The bromodomain of BRPF1B recognizes acetylated histones, thereby recruiting the complex to chromatin to catalyze further histone acetylation, leading to transcriptional activation.
References
- 1. Frontiers | The MOZ-BRPF1 acetyltransferase complex in epigenetic crosstalk linked to gene regulation, development, and human diseases [frontiersin.org]
- 2. The MOZ-BRPF1 acetyltransferase complex in epigenetic crosstalk linked to gene regulation, development, and human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crosstalk between epigenetic readers regulates the MOZ/MORF HAT complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Architecture of Quartet MOZ/MORF Histone Acetyltransferase Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BRPF1-KAT6A/KAT6B Complex: Molecular Structure, Biological Function and Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pfi-4 Treatment in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pfi-4 is a potent and selective chemical probe that targets the bromodomains of the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4.[1] BET proteins are epigenetic readers that play a crucial role in regulating gene transcription.[2] By binding to acetylated lysine (B10760008) residues on histones, BET proteins recruit transcriptional machinery to specific gene loci, including key oncogenes like c-MYC.[3][4] this compound competitively binds to the acetyl-lysine binding pockets of BET bromodomains, displacing them from chromatin and subsequently leading to the downregulation of target gene expression.[4] This inhibition of BET protein function has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, making this compound a valuable tool for cancer research and drug development.[4][5]
These application notes provide detailed protocols for investigating the cellular effects of this compound treatment, including methodologies for assessing cell viability, apoptosis, cell cycle progression, and the expression of key downstream target proteins.
Data Presentation
Table 1: In Vitro Activity of this compound and Related BET Inhibitors
| Compound | Target | IC50 (nM) | Cell-Free/Cell-Based | Reference |
| This compound | BRPF1 | 80 | Cell-Free | [6] |
| Pfi-1 | BRD4 | 220 | Cell-Free | [1] |
Note: this compound is a potent BRPF1 bromodomain inhibitor. While structurally related to Pfi-1, a known BRD4 inhibitor, direct IC50 values for this compound against BRD4 were not as readily available in the initial search. Researchers should determine the IC50 for their specific cell line of interest.
Table 2: Expected Outcomes of this compound Treatment on Cellular Phenotypes
| Assay | Expected Outcome with this compound Treatment | Key Parameters to Measure |
| Cell Viability (e.g., MTT Assay) | Decreased cell viability in a dose- and time-dependent manner. | IC50 value (concentration that inhibits 50% of cell growth). |
| Apoptosis (e.g., Annexin V/PI Staining) | Increased percentage of apoptotic cells (early and late). | Percentage of Annexin V-positive cells. |
| Cell Cycle Analysis (e.g., Propidium (B1200493) Iodide Staining) | Arrest in the G1 phase of the cell cycle. | Increased percentage of cells in G1 phase, decreased percentage in S and G2/M phases. |
| Western Blot | Downregulation of c-MYC and Aurora B kinase. Increased levels of cleaved PARP and cleaved Caspase-7. | Relative protein expression levels normalized to a loading control. |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for this compound cell culture treatment.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol provides a framework for assessing cell viability using an MTT-based assay.[7]
Materials:
-
Cells of interest in logarithmic growth phase
-
This compound (stock solution in DMSO)
-
Complete culture medium
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium from a DMSO stock. The final DMSO concentration should be consistent across all wells and non-toxic (typically ≤ 0.5%).[7]
-
Remove the medium and add 100 µL of the medium containing different concentrations of this compound or vehicle control (DMSO).
-
Incubate for the desired treatment duration (e.g., 24, 48, 72 hours).[7][8]
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.[7]
-
Incubate for 2-4 hours at 37°C.[7]
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.[7]
-
-
Data Analysis:
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol describes the detection of apoptosis by flow cytometry using Annexin V and Propidium Iodide (PI).[9][10][11][12]
Materials:
-
Cells treated with this compound and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Induce apoptosis by treating cells with this compound for the desired time. Include untreated and vehicle-treated controls.
-
Harvest both adherent and floating cells.
-
Wash cells twice with cold PBS and centrifuge at 200 x g for 5 minutes.[9]
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[11]
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5-10 µL of Propidium Iodide.[9][11]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[8][9]
-
-
Flow Cytometry Analysis:
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol details the analysis of cell cycle distribution using propidium iodide (PI) staining and flow cytometry.[13][14][15][16]
Materials:
-
Cells treated with this compound and control cells
-
PBS
-
Ice-cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI in PBS)
-
RNase A solution (e.g., 100 µg/mL in PBS)
-
Flow cytometer
Procedure:
-
Cell Fixation:
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells twice with PBS.[13]
-
Resuspend the cell pellet in 50 µL of RNase A solution and incubate for 5-10 minutes at room temperature to degrade RNA.[13][15]
-
Add 400 µL of PI staining solution and mix well.[13]
-
Incubate for at least 5-10 minutes at room temperature in the dark.[13][15]
-
-
Flow Cytometry Analysis:
-
Data Analysis:
-
Generate a histogram of DNA content.
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Western Blot Analysis
This protocol describes the detection of changes in protein expression following this compound treatment.[17][18]
Materials:
-
Cells treated with this compound and control cells
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies (e.g., anti-c-MYC, anti-Aurora B, anti-cleaved PARP, anti-cleaved Caspase-7, anti-β-actin or anti-GAPDH as a loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis and Protein Quantification:
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[17]
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.[8][17]
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
-
-
Detection and Analysis:
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to the loading control to determine the relative protein expression.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. BET inhibitor - Wikipedia [en.wikipedia.org]
- 3. Chiral Analogues of PFI-1 as BET Inhibitors and Their Functional Role in Myeloid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. PFI-1 – A highly Selective Protein Interaction Inhibitor Targeting BET Bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. flowcyt.rutgers.edu [flowcyt.rutgers.edu]
- 10. Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 14. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 15. ucl.ac.uk [ucl.ac.uk]
- 16. cancer.wisc.edu [cancer.wisc.edu]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Frontiers | Integrative pan-cancer analysis of UCP family and experimental validation identifies UCP2 as a potential therapeutic target for glioma [frontiersin.org]
Application Notes and Protocols for PFI-4 in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
PFI-4 is a potent and selective chemical probe for the bromodomain of BRPF1B (Bromodomain and PHD Finger Containing 1B), a scaffold protein involved in assembling histone acetyltransferase (HAT) complexes, particularly the MOZ/MORF family.[1] These complexes play a crucial role in chromatin remodeling and gene transcription. Dysregulation of BRPF1-containing HAT complexes has been implicated in various diseases, including cancer, making BRPF1B an attractive therapeutic target.[2] this compound acts by competitively binding to the acetyl-lysine binding pocket of the BRPF1 bromodomain, thereby displacing it from acetylated histones and modulating gene expression.[3][4] These characteristics make this compound a valuable tool for high-throughput screening (HTS) campaigns aimed at identifying novel modulators of BRPF1B activity.
Data Presentation
The following tables summarize the key quantitative data for this compound, providing a reference for its potency and selectivity.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | IC50 | Reference(s) |
| BRPF1 | Cell-free assay | 80 nM | [3] |
| BRPF1B | Cell-free assay | 172 nM | |
| BRPF1B | NanoBRET™ cellular target engagement assay | 240 nM | |
| BRPF2 | Cell-free assay | 7.9 µM | |
| BRPF3 | Cell-free assay | >10 µM | |
| BRD4 (1) | Cell-free assay | >10 µM | |
| TRIM24 | Cell-free assay | >10 µM |
Table 2: Binding Affinity of this compound
| Target | Assay Type | Dissociation Constant (Kd) | Reference(s) |
| BRPF1B | Isothermal Titration Calorimetry (ITC) | 13 nM | |
| BRD1 | Isothermal Titration Calorimetry (ITC) | 775 nM | |
| CECR2 | Isothermal Titration Calorimetry (ITC) | 2350 nM |
Signaling Pathway and Mechanism of Action
This compound functions by disrupting the interaction between the BRPF1B bromodomain and acetylated histones. This prevents the recruitment of the MOZ/MORF HAT complexes to chromatin, leading to altered gene expression.
Caption: Mechanism of action of this compound in inhibiting BRPF1B.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are designed for a high-throughput format.
AlphaScreen-Based High-Throughput Screening Assay
This assay is designed to identify inhibitors of the interaction between the BRPF1B bromodomain and acetylated histone peptides in a 384-well format.
Materials:
-
GST-tagged BRPF1B bromodomain
-
Biotinylated histone H4 peptide (acetylated)
-
AlphaScreen™ Glutathione Donor Beads
-
AlphaScreen™ Streptavidin Acceptor Beads
-
Assay Buffer: 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA
-
This compound (as a control inhibitor) and test compounds
-
384-well white opaque microplates
Experimental Workflow:
Caption: Workflow for the AlphaScreen HTS assay.
Protocol:
-
Compound Plating: Dispense 50 nL of test compounds, this compound (positive control), and DMSO (negative control) into the wells of a 384-well plate.
-
Reagent Preparation:
-
Prepare a solution of GST-BRPF1B in assay buffer.
-
Prepare a solution of biotinylated histone H4 peptide in assay buffer.
-
The optimal concentrations of protein and peptide should be empirically determined.
-
-
Reagent Addition:
-
Add 5 µL of the GST-BRPF1B solution to each well.
-
Add 5 µL of the biotinylated histone H4 peptide solution to each well.
-
-
Incubation: Incubate the plate at room temperature for 30 minutes.
-
Bead Addition: Prepare a 1:1 mixture of AlphaScreen™ Glutathione Donor Beads and Streptavidin Acceptor Beads in assay buffer in the dark. Add 10 µL of this bead suspension to each well.
-
Final Incubation: Incubate the plate for 60-90 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate using an AlphaScreen-compatible plate reader.
-
Data Analysis: Determine the percent inhibition for each compound and calculate IC50 values for active compounds by fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA) in HTS Format
CETSA can be adapted to an HTS format to assess the target engagement of this compound or hit compounds in a cellular environment.
Materials:
-
U2OS cells (or other suitable cell line)
-
This compound and test compounds
-
PBS (Phosphate-Buffered Saline)
-
Lysis Buffer
-
Antibodies for downstream detection (e.g., anti-BRPF1B)
-
Detection reagents (e.g., ELISA or Western blot reagents)
-
PCR plates or 384-well plates suitable for heating
Experimental Workflow:
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Protocol:
-
Cell Culture and Treatment: Seed cells in a multi-well plate and grow to 80-90% confluency. Treat cells with various concentrations of this compound, test compounds, or DMSO for a specified time (e.g., 1 hour).
-
Cell Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Heating Step: Aliquot the cell suspension into PCR tubes or a 384-well plate. Heat the samples to a range of temperatures for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Separation of Soluble Fraction: Centrifuge the plates to pellet the precipitated proteins.
-
Detection: Carefully transfer the supernatant containing the soluble proteins to a new plate. Analyze the amount of soluble BRPF1B using a suitable method like ELISA or an automated Western blot system.
-
Data Analysis: Plot the amount of soluble BRPF1B as a function of temperature to generate a melting curve. The shift in the melting temperature (ΔTm) in the presence of a compound indicates target engagement.
Conclusion
This compound is a valuable chemical probe for studying the function of BRPF1B and for identifying novel inhibitors through high-throughput screening. The provided protocols for AlphaScreen and CETSA offer robust methods for primary screening and target engagement validation, respectively. Careful optimization of assay conditions is crucial for successful HTS campaigns. The quantitative data and pathway information included in these application notes will aid researchers in designing and interpreting their experiments.
References
Pfi-4 for Live-Cell Imaging of BRPF1B: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromodomain and PHD finger-containing protein 1 (BRPF1) is a critical scaffold protein involved in the assembly and function of histone acetyltransferase (HAT) complexes, primarily the MOZ/MORF complexes.[1][2] These complexes play a crucial role in chromatin remodeling and gene transcription, and their dysregulation has been implicated in various diseases, including cancer.[2][3][4] BRPF1 contains a bromodomain that recognizes and binds to acetylated lysine (B10760008) residues on histones, a key interaction for its chromatin-associated functions.
Pfi-4 is a potent and selective chemical probe for the bromodomain of the BRPF1B isoform. It serves as a valuable tool for investigating the cellular functions of BRPF1B and for validating it as a potential therapeutic target. This document provides detailed application notes and protocols for utilizing this compound in live-cell imaging studies to probe the dynamics and interactions of BRPF1B within the nucleus.
Quantitative Data Summary
The following table summarizes the key quantitative data for the chemical probe this compound.
| Parameter | Value | Assay | Reference |
| Binding Affinity (Kd) | 13 nM | Isothermal Titration Calorimetry (ITC) | [SGC] |
| In vitro IC50 | 172 nM | AlphaScreen | [MedchemExpress] |
| Cellular IC50 | 240 nM | NanoBRET™ Assay | [SGC] |
| FRAP Assay Concentration | 500 nM | U2OS cells with GFP-BRPF1B | [SGC] |
| Selectivity | >100-fold for BRPF1 over BRPF2, BRPF3, and BRD4 | Various | [R&D Systems] |
Signaling Pathway and Mechanism of Action
BRPF1B acts as a scaffold for the MOZ/MORF HAT complexes, which also include ING5 and MEAF6. This complex is recruited to chromatin where it acetylates histones, leading to changes in chromatin structure and gene expression. The bromodomain of BRPF1B specifically recognizes acetylated histone tails, anchoring the complex to active chromatin regions. This compound competitively binds to the acetyl-lysine binding pocket of the BRPF1B bromodomain, thereby displacing it from chromatin and disrupting the downstream signaling events.
Figure 1: BRPF1B signaling pathway and this compound mechanism of action.
Experimental Protocols
Live-cell imaging with this compound typically involves the use of fluorescently tagged BRPF1B (e.g., GFP-BRPF1B) to visualize its dynamics. This compound itself is not fluorescent.
Experimental Workflow Overview
The general workflow for live-cell imaging experiments using this compound to study BRPF1B is as follows:
Figure 2: General experimental workflow for live-cell imaging.
Protocol 1: General Live-Cell Imaging of GFP-BRPF1B
This protocol describes the general procedure for visualizing the subcellular localization of BRPF1B and observing changes upon this compound treatment.
Materials:
-
U2OS cells (or other suitable cell line)
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Plasmid encoding GFP-BRPF1B
-
Transfection reagent (e.g., Lipofectamine 3000)
-
This compound (stock solution in DMSO)
-
Glass-bottom imaging dishes
-
Confocal microscope with environmental chamber (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
One day before transfection, seed U2OS cells onto glass-bottom imaging dishes at a density that will result in 70-80% confluency on the day of imaging.
-
-
Transfection:
-
Transfect the cells with the GFP-BRPF1B plasmid according to the manufacturer's protocol for your chosen transfection reagent.
-
Incubate for 24-48 hours to allow for protein expression.
-
-
This compound Treatment:
-
Prepare a working solution of this compound in pre-warmed culture medium. A final concentration of 500 nM to 1 µM is recommended.
-
Replace the medium in the imaging dishes with the this compound containing medium.
-
Incubate for at least 1-2 hours before imaging. For control experiments, treat cells with an equivalent concentration of DMSO.
-
-
Live-Cell Imaging:
-
Place the imaging dish on the stage of the confocal microscope equipped with an environmental chamber.
-
Allow the cells to equilibrate for at least 15 minutes.
-
Acquire images using a 488 nm laser for GFP excitation and an appropriate emission filter.
-
Capture images of both control (DMSO-treated) and this compound-treated cells to observe any changes in the localization of GFP-BRPF1B.
-
Protocol 2: Fluorescence Recovery After Photobleaching (FRAP)
FRAP is used to measure the mobility of fluorescently labeled proteins. Treatment with this compound is expected to increase the mobility of GFP-BRPF1B by displacing it from less mobile chromatin-bound states.
Materials:
-
Same as Protocol 1
-
Confocal microscope with FRAP capabilities
Procedure:
-
Cell Preparation and Treatment:
-
Follow steps 1-3 from Protocol 1.
-
-
FRAP Imaging:
-
Identify a cell expressing a moderate level of GFP-BRPF1B.
-
Define a region of interest (ROI) within the nucleus.
-
Pre-bleach Imaging: Acquire 5-10 images at a low laser power to establish the baseline fluorescence intensity.
-
Photobleaching: Use a high-intensity laser pulse (488 nm) to bleach the fluorescence within the ROI.
-
Post-bleach Imaging: Immediately after bleaching, acquire a time-lapse series of images at low laser power to monitor the recovery of fluorescence in the bleached ROI. The imaging frequency and duration should be optimized based on the recovery rate.
-
-
Data Analysis:
-
Measure the fluorescence intensity of the bleached ROI, a non-bleached control region within the same cell, and a background region over time.
-
Normalize the fluorescence intensity of the bleached ROI to correct for photobleaching during image acquisition.
-
Plot the normalized fluorescence intensity versus time to generate a recovery curve.
-
Calculate the mobile fraction and the half-maximal recovery time (t½) from the curve. A faster recovery and a higher mobile fraction in this compound-treated cells would indicate displacement of BRPF1B from chromatin.
-
Protocol 3: NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a proximity-based method to quantify protein-protein interactions in live cells. It can be adapted to measure the displacement of BRPF1B from its binding partners (e.g., histones) by this compound.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Opti-MEM I Reduced Serum Medium
-
Plasmids encoding NanoLuc®-BRPF1B and HaloTag®-Histone H3.3
-
Transfection reagent
-
This compound
-
HaloTag® NanoBRET™ 618 Ligand
-
NanoBRET™ Nano-Glo® Substrate
-
White, opaque 96-well or 384-well assay plates
-
Luminometer capable of measuring donor and acceptor emission wavelengths (e.g., 460 nm and 618 nm)
Procedure:
-
Vector Construction and Transfection:
-
Clone BRPF1B into a NanoLuc® fusion vector and Histone H3.3 into a HaloTag® fusion vector. It is recommended to test both N- and C-terminal fusions.
-
Co-transfect HEK293 cells with the NanoLuc®-BRPF1B and HaloTag®-Histone H3.3 plasmids.
-
-
Assay Plate Preparation:
-
After 24 hours, harvest the transfected cells and resuspend them in Opti-MEM.
-
Dispense the cell suspension into the wells of a white assay plate.
-
-
Compound and Ligand Addition:
-
Prepare serial dilutions of this compound in Opti-MEM.
-
Add the this compound dilutions to the appropriate wells. Include a vehicle control (DMSO).
-
Add the HaloTag® NanoBRET™ 618 Ligand to all wells at the recommended final concentration.
-
Incubate the plate at 37°C in a CO2 incubator for a time determined by compound binding kinetics (typically 2 hours).
-
-
Signal Detection:
-
Equilibrate the plate to room temperature.
-
Add the NanoBRET™ Nano-Glo® Substrate to all wells.
-
Read the donor (e.g., 460 nm) and acceptor (e.g., 618 nm) emission signals within 10 minutes using a suitable luminometer.
-
-
Data Analysis:
-
Calculate the corrected NanoBRET™ ratio by subtracting the background (no ligand) from the raw BRET ratio (acceptor emission/donor emission).
-
Plot the corrected NanoBRET™ ratio against the logarithm of the this compound concentration.
-
Fit the data to a dose-response curve to determine the cellular IC50 of this compound for disrupting the BRPF1B-Histone H3.3 interaction.
-
Troubleshooting
-
Low signal in fluorescence imaging: Increase plasmid concentration during transfection, optimize transfection efficiency, or use a brighter fluorescent protein.
-
High phototoxicity: Reduce laser power, decrease exposure time, and increase the time interval between image acquisitions.
-
No change with this compound treatment: Verify the activity of the this compound compound. Increase the concentration or incubation time. Ensure the correct BRPF1 isoform (BRPF1B) is being used.
-
High background in NanoBRET™ assay: Optimize the ratio of donor to acceptor plasmids. Ensure complete cell lysis and proper substrate addition.
By following these protocols, researchers can effectively utilize this compound as a chemical probe to investigate the dynamic behavior and interactions of BRPF1B in living cells, providing valuable insights into its role in health and disease.
References
- 1. Frontiers | The MOZ-BRPF1 acetyltransferase complex in epigenetic crosstalk linked to gene regulation, development, and human diseases [frontiersin.org]
- 2. Bromodomain-containing protein BRPF1 is a therapeutic target for liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. BRPF1 in cancer epigenetics: a key regulator of histone acetylation and a promising therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Pfi-4 not showing expected cellular phenotype
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who are not observing the expected cellular phenotype with the BRPF1 bromodomain inhibitor, PFI-4.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective chemical probe for the bromodomain of Bromodomain and PHD Finger-containing Protein 1B (BRPF1B).[1] BRPF1 is a critical scaffolding protein that assembles and activates histone acetyltransferase (HAT) complexes, particularly the MOZ/MORF family of enzymes.[2][3][4] These complexes are responsible for acetylating histone residues, such as H3K14 and H3K23, which leads to chromatin remodeling and activation of gene transcription.[2]
This compound acts by binding to the acetyl-lysine binding pocket of the BRPF1B bromodomain, preventing it from recognizing acetylated histones. This disrupts the recruitment of the MOZ/MORF complex to target gene promoters, leading to the downregulation of genes involved in oncogenic signaling and cell cycle progression. It is important to note that two main isoforms of BRPF1 exist; this compound is highly selective for the BRPF1B isoform and does not affect BRPF1A.
Q2: What are the expected cellular phenotypes after this compound treatment?
In sensitive cancer cell lines, inhibition of BRPF1 by chemical probes like this compound is expected to produce several key cellular phenotypes:
-
Reduced Cell Proliferation and Viability: BRPF1 is considered an oncogene in several cancers, including hepatocellular carcinoma and non-small cell lung cancer (NSCLC), and its inhibition leads to reduced cell growth.
-
Cell Cycle Arrest: Treatment with BRPF1 inhibitors can cause an accumulation of cells in the G0/G1 phase of the cell cycle. This is often linked to the downregulation of key cell cycle regulators like Cyclin A2 (CCNA2).
-
Downregulation of Target Genes: BRPF1 inhibition suppresses the transcription of key oncogenes such as E2F2, EZH2, and genes involved in drug resistance like ABCB1.
-
Sensitization to Chemotherapy: In triple-negative breast cancer models, BRPF1 inhibitors like this compound have been shown to re-sensitize Taxol-resistant cells to the drug.
Q3: My cells are not responding to this compound treatment. What are the most common reasons?
If you are not observing an expected phenotype, it is crucial to systematically troubleshoot the experiment. The most common reasons for a lack of response include:
-
Cell Line Context: The dependency on BRPF1 is highly context-specific. Your cell line may not rely on the BRPF1B pathway for its survival and proliferation. For instance, one study noted that BRPF1 inhibition did not affect proliferation in GIST cells.
-
BRPF1 Isoform Expression: this compound is selective for the BRPF1B isoform and is inactive against BRPF1A. If your cell line predominantly expresses the BRPF1A isoform, this compound will not have an effect. It is essential to verify the expression of BRPF1B in your model system.
-
Suboptimal Experimental Conditions: The concentration of this compound or the duration of treatment may be insufficient. Dose-response and time-course experiments are necessary to determine the optimal conditions for your specific cell line and assay.
-
Compound Integrity and Solubility: Ensure the this compound compound has been stored correctly and that the DMSO stock is fresh. This compound has poor aqueous solubility and may precipitate when diluted into cell culture media, reducing its bioavailable concentration.
-
Assay Limitations: The chosen endpoint may not be appropriate or the timing may be incorrect. For example, changes in target gene expression (measured by qPCR) will occur much earlier than changes in cell viability.
Q4: How can I confirm that this compound is active and engaging its target in my cells?
Confirming target engagement is a critical step in troubleshooting.
-
Use a Positive Control: If possible, include a cell line known to be sensitive to BRPF1 inhibition (e.g., certain NSCLC or hepatocellular carcinoma lines) in your experiment to validate your this compound stock and experimental setup.
-
Assess Downstream Markers: Instead of measuring a high-level phenotype like cell death, measure a direct molecular consequence of BRPF1 inhibition. Perform Western blotting or qPCR to check for the downregulation of known BRPF1 target genes such as CCNA2, E2F2, or EZH2.
-
Direct Target Engagement Assays: Advanced techniques like a cellular thermal shift assay (CETSA) can directly measure the binding of this compound to BRPF1B inside the cell. A NanoBRET™ assay can also be used to show displacement of BRPF1B from histones.
Quantitative Data Summary
Quantitative data from biochemical and cellular assays are summarized below to guide experimental design.
Table 1: this compound Potency and Selectivity
| Parameter | Target | Value | Assay Type | Reference |
|---|---|---|---|---|
| Kd | BRPF1B | 13 nM | Isothermal Titration Calorimetry (ITC) | |
| Cellular IC50 | BRPF1B | 240 nM | NanoBRET™ Target Engagement | |
| Selectivity | BRD1 | 60-fold vs BRPF1B | Kd (775 nM) | |
| Selectivity | CECR2 | 167-fold vs BRPF1B | Kd (2350 nM) |
| Activity | BRPF1A | No effect | FRAP Assay | |
Table 2: Example Experimental Conditions for BRPF1 Inhibitors
| Inhibitor | Cell Line | Concentration Range | Duration | Observed Phenotype | Reference |
|---|---|---|---|---|---|
| This compound | U2OS (transfected) | 500 nM | Not specified | Reduced FRAP recovery time | |
| This compound | Taxol-resistant TNBC | ~1-10 µM | Not specified | Sensitization to Taxol | |
| GSK6853 | A549, H1975 (NSCLC) | 50 µM | Not specified | G0/G1 cell cycle arrest |
| GSK6853 | A549, H1975 (NSCLC)| 0-100 µM | 48 hours | Reduced cell viability | |
Signaling Pathway and Workflow Diagrams
BRPF1 Signaling Pathway
The following diagram illustrates the mechanism of action for this compound. It inhibits the BRPF1B bromodomain, preventing the MOZ/MORF HAT complex from binding to chromatin. This blocks histone acetylation and subsequent transcription of target oncogenes, ultimately impairing cell cycle progression.
Troubleshooting Workflow
This workflow provides a logical sequence of steps to diagnose why this compound may not be producing the expected cellular phenotype.
Key Experimental Protocols
Protocol 1: Cell Viability Assay
This protocol provides a general framework for assessing the effect of this compound on cell viability using a standard colorimetric (e.g., MTT) or luminescence-based (e.g., CellTiter-Glo®) assay.
-
Cell Seeding: Harvest and count cells in the logarithmic growth phase. Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight (for adherent cells).
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in sterile DMSO. Create a serial dilution series (e.g., 2-fold or 3-fold) in cell culture medium to achieve final desired concentrations (e.g., from 10 nM to 20 µM). Prepare a vehicle control containing the highest final concentration of DMSO used.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.
-
Assay Measurement: Add the viability reagent (e.g., MTT or CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Normalize the results to the vehicle-treated control wells and plot the dose-response curve to determine the IC₅₀ value.
Protocol 2: Western Blot Analysis for Downstream Targets
This protocol is for detecting changes in the protein levels of BRPF1 downstream targets (e.g., CCNA2) or histone marks (e.g., H3K14ac).
-
Cell Treatment and Lysis: Seed cells in 6-well plates and treat with this compound (at an effective concentration, e.g., 1-5 µM) and a vehicle control for 24-48 hours. Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors. For histone analysis, use an acidic extraction protocol.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a validated primary antibody against the target of interest (e.g., anti-CCNA2, anti-H3K14ac) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Detect protein bands using an enhanced chemiluminescent (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin for whole-cell lysate or Total Histone H3 for histone marks).
References
Pfi-4 Stability in Solution: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of Pfi-4 in solution. The following information is designed to help users troubleshoot common issues and ensure the reliable performance of this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and ethanol. It is recommended to prepare a high-concentration stock solution in anhydrous, high-purity DMSO.
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: this compound stock solutions in DMSO should be stored at -80°C for long-term stability, which can be up to one year. For short-term storage, -20°C is also acceptable. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Q3: Is this compound stable in aqueous solutions?
Q4: I am observing precipitation when I dilute my this compound stock solution into an aqueous buffer. What should I do?
A4: Precipitation upon dilution into aqueous buffers is likely due to the lower solubility of this compound in aqueous media compared to DMSO. To mitigate this, ensure the final concentration of DMSO in your working solution is sufficient to maintain solubility, typically between 0.1% and 1%. However, always consider the tolerance of your experimental system (e.g., cells) to DMSO. Preparing a more dilute stock solution in DMSO before further dilution in an aqueous buffer can also help.
Q5: How can I assess the stability of this compound in my specific experimental conditions?
A5: To determine the stability of this compound in your specific buffer and experimental setup, a time-course experiment is recommended. This involves incubating this compound in your buffer at the experimental temperature and quantifying the remaining this compound at different time points using an analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Inconsistent experimental results | Degradation of this compound in the working solution. | Prepare fresh working solutions for each experiment. Minimize the time the compound is in the aqueous buffer before use. Consider assessing the stability of this compound under your specific assay conditions. |
| Loss of compound activity over time | This compound is degrading at the experimental temperature (e.g., 37°C). | If possible, perform experiments at a lower temperature. Alternatively, replenish the this compound-containing medium at regular intervals for long-term experiments. |
| Precipitation in working solution | The solubility limit of this compound in the aqueous buffer has been exceeded. | Decrease the final concentration of this compound. Increase the percentage of co-solvent (e.g., DMSO) in the final working solution, ensuring it is compatible with your assay. |
| Appearance of unknown peaks in HPLC/LC-MS analysis | This compound is degrading into other products. | This indicates compound instability. Try to identify the degradation products to understand the degradation pathway. Implement strategies to improve stability, such as adjusting the pH or protecting from light. |
Quantitative Data Summary
While specific quantitative stability data for this compound is limited in the public domain, the following table summarizes its known solubility. Researchers are encouraged to generate their own stability data for their specific experimental conditions.
| Solvent | Solubility |
| DMSO | ≥ 13.3 mg/mL |
| Ethanol | ≥ 2.87 mg/mL (with gentle warming and sonication) |
| DMF | 2 mg/mL |
| DMF:PBS (pH 7.2) (1:1) | 0.5 mg/mL |
| Water | Insoluble |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a stable, high-concentration stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile, amber microcentrifuge tubes
-
Calibrated pipettes
-
Vortex mixer
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming may be applied if necessary.
-
Aliquot the stock solution into single-use, sterile amber microcentrifuge tubes to protect from light.
-
Store the aliquots at -80°C for long-term storage.
Protocol 2: Assessment of this compound Stability in Aqueous Buffer
Objective: To determine the stability of this compound in a specific aqueous buffer over time.
Materials:
-
This compound DMSO stock solution
-
Experimental aqueous buffer (e.g., PBS, Tris, HEPES)
-
Incubator or water bath set to the desired temperature
-
HPLC or LC-MS system
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a working solution of this compound in the desired aqueous buffer by diluting the DMSO stock solution. Ensure the final DMSO concentration is consistent with your experimental conditions.
-
Aliquot the working solution into several microcentrifuge tubes, one for each time point.
-
Place the tubes in an incubator or water bath at the desired temperature (e.g., 25°C or 37°C).
-
At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove one tube and immediately analyze the concentration of this compound using a validated HPLC or LC-MS method. The sample for time point 0 should be analyzed immediately after preparation.
-
Plot the concentration of this compound as a percentage of the initial concentration versus time to determine the stability profile.
Visualizations
Caption: Workflow for assessing this compound stability in an aqueous solution.
Caption: Troubleshooting logic for this compound stability issues.
PFI-4 Technical Support Center: Investigating and Mitigating Cytotoxicity
This technical support center is designed for researchers, scientists, and drug development professionals utilizing PFI-4 in their experiments. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address potential issues related to cytotoxicity and to provide guidance on best practices for using this selective BRPF1 bromodomain inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and highly selective chemical probe for the BRPF1B bromodomain, with an in vitro IC50 of approximately 172 nM.[1][2] BRPF1 is a scaffolding protein that assembles with histone acetyltransferases (HATs) of the MOZ/MORF family to form active chromatin-modifying complexes.[1] These complexes play a crucial role in regulating gene expression. This compound acts as a competitive inhibitor, binding to the acetyl-lysine binding pocket of the BRPF1 bromodomain, thereby preventing its interaction with acetylated histones and disrupting the function of the associated HAT complexes.[3]
Q2: Is this compound expected to be cytotoxic?
A key characteristic of this compound and other selective BRPF1 bromodomain inhibitors is that they generally do not exhibit the broad antiproliferative effects or cytotoxicity that are commonly observed with pan-BET (Bromodomain and Extra-Terminal) inhibitors.[4] While pan-BET inhibitors affect the expression of critical oncogenes like MYC, leading to cell cycle arrest and apoptosis in many cancer cell lines, the inhibition of BRPF1 has more specific, context-dependent effects, such as impairing osteoclast differentiation.[4] Therefore, unlike many other bromodomain inhibitors, significant cytotoxicity is not a generally expected outcome of this compound treatment at effective concentrations.
Q3: What are the known off-target effects of this compound?
This compound is highly selective for the BRPF1B bromodomain. However, at higher concentrations, some weak interactions with other bromodomains have been observed. For instance, this compound has a significantly lower affinity for BRD1 (a BRPF family member, also known as BRPF2) and CECR2.[1] The IC50 for BRD4, a well-studied BET family protein, is greater than 10 µM, indicating high selectivity against this family.[2] It is crucial to use this compound at the lowest effective concentration to minimize the risk of off-target effects.
Troubleshooting Guide: Unexpected Cytotoxicity
If you are observing unexpected levels of cell death or a significant reduction in cell viability after this compound treatment, this guide provides potential explanations and mitigation strategies.
Problem: I am observing significant cytotoxicity in my cell line after treatment with this compound.
Possible Cause 1: High Drug Concentration
While this compound is not generally cytotoxic, very high concentrations of any small molecule can lead to non-specific, off-target effects and cellular stress, resulting in cell death.
Mitigation Strategy:
-
Perform a Dose-Response Curve: It is critical to determine the optimal concentration of this compound for your specific cell line and assay. A wide range of concentrations should be tested to identify a window where on-target effects are observed without significant cytotoxicity. The recommended starting concentration for cellular assays is around 1 µM.[1]
-
Use the Lowest Effective Concentration: Once the effective concentration for target engagement is established (e.g., through a cellular thermal shift assay or NanoBRET), use the lowest possible concentration that achieves the desired biological effect.
Possible Cause 2: Cell Line-Specific Sensitivity
The function of BRPF1 can be more critical in certain cell types or under specific cellular contexts. Genetic or epigenetic dependencies in your particular cell line might render it more susceptible to BRPF1 inhibition. BRPF1 is known to be involved in crucial processes like embryonic development and cell proliferation, so its inhibition could be detrimental to specific cell lines.[5]
Mitigation Strategy:
-
Characterize Your Cell Line: Investigate whether your cell line has any known dependencies on the MOZ/MORF HAT complexes or pathways regulated by BRPF1.
-
Test Multiple Cell Lines: If possible, compare the effects of this compound on your cell line of interest with a cell line that is known to be less sensitive to BRPF1 inhibition.
-
Consider a Rescue Experiment: If you hypothesize that the cytotoxicity is an on-target effect, consider overexpressing a this compound-resistant mutant of BRPF1B to see if it can rescue the phenotype.
Possible Cause 3: Issues with Compound Integrity or Solubility
The stability and solubility of the this compound compound are crucial for reliable experimental outcomes.
Mitigation Strategy:
-
Proper Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable solvent like DMSO. It is recommended to use fresh, anhydrous DMSO as moisture can affect the solubility of some compounds.[3]
-
Storage: Store the stock solution in small aliquots at -80°C to prevent repeated freeze-thaw cycles.[2]
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is consistent across all treatments (including vehicle controls) and is at a non-toxic level (typically ≤ 0.1%).
-
Check for Precipitation: When preparing your working solutions, visually inspect for any signs of compound precipitation in the cell culture medium.
Possible Cause 4: Extended Incubation Time
Prolonged exposure to any inhibitor can lead to cumulative stress on the cells.
Mitigation Strategy:
-
Conduct a Time-Course Experiment: Determine the optimal incubation time for your experiment. It is possible that the desired on-target effects can be observed at earlier time points before significant cytotoxicity occurs.
-
Medium Replenishment: For longer-term experiments, consider replenishing the medium with a fresh preparation of this compound every 48-72 hours to maintain a consistent concentration and provide fresh nutrients to the cells.
Data Presentation
Table 1: In Vitro Potency and Selectivity of this compound
| Target Bromodomain | IC50 (nM) | Binding Affinity (Kd) (nM) | Notes |
| BRPF1B | 172 | 13 | Primary target of this compound. |
| BRPF2 (BRD1) | 3,600 | 775 | ~21-fold lower potency compared to BRPF1B. |
| BRD4 (BD1) | >10,000 | - | Demonstrates high selectivity against the BET family. |
| CECR2 | - | 2,350 | Weak off-target interaction. |
Data compiled from the Structural Genomics Consortium and MedchemExpress.[1][2]
Table 2: Cellular Activity of this compound
| Assay | Cell Line | Concentration | Observed Effect |
| NanoBRET | U2OS | IC50 = 240 nM | Dose-dependent displacement of BRPF1B from histone H3.3. |
| FRAP | U2OS | 500 nM | Reduced recovery time for GFP-BRPF1B, indicating displacement from chromatin. |
| Osteoclast Differentiation | Human Osteoclasts | 1.25 µM | Inhibition of osteoclast differentiation. |
Data compiled from the Structural Genomics Consortium and MedchemExpress.[1][2]
Experimental Protocols
Protocol 1: Assessing Cell Viability Using a Resazurin-Based Assay
This protocol provides a general framework for determining the cytotoxic effect of this compound on a given cell line.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
96-well cell culture plates
-
Resazurin-based cell viability reagent (e.g., alamarBlue™)
-
Plate reader capable of measuring fluorescence
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in complete culture medium from a DMSO stock. Include a vehicle-only control (DMSO at the same final concentration as the highest this compound concentration).
-
Treatment: Remove the medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Add the resazurin-based reagent to each well according to the manufacturer's instructions.
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Measurement: Measure the fluorescence using a plate reader with the appropriate excitation and emission wavelengths (e.g., ~560 nm excitation / ~590 nm emission).
-
Data Analysis: Normalize the fluorescence readings of the this compound-treated wells to the vehicle control wells to determine the percentage of cell viability.
Protocol 2: Verifying Target Engagement with a Cellular Thermal Shift Assay (CETSA)
This protocol can be used to confirm that this compound is binding to its target, BRPF1B, within the cell at non-toxic concentrations.
Materials:
-
Cell line of interest
-
This compound (dissolved in DMSO)
-
PBS and protease inhibitors
-
PCR tubes or strips
-
Thermal cycler
-
Equipment for protein extraction and Western blotting
-
Antibody specific for BRPF1
Procedure:
-
Cell Treatment: Treat cultured cells with the desired concentration of this compound or a vehicle control for a specified time (e.g., 1-2 hours).
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures using a thermal cycler (e.g., from 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lysis: Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (containing stabilized protein) from the precipitated, denatured protein.
-
Western Blotting: Collect the supernatant and analyze the amount of soluble BRPF1 at each temperature point by Western blotting.
-
Data Analysis: A positive result is indicated by a shift in the melting curve of BRPF1 to a higher temperature in the this compound-treated samples compared to the vehicle control, signifying that this compound has bound to and stabilized the protein.
Mandatory Visualizations
Caption: this compound inhibits the BRPF1 bromodomain, preventing its recruitment to acetylated histones.
Caption: A logical workflow for troubleshooting unexpected cytotoxicity with this compound.
References
- 1. This compound | Structural Genomics Consortium [thesgc.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Selective Targeting of Bromodomains of the Bromodomain-PHD Fingers Family Impairs Osteoclast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Chromatin Regulator Brpf1 Regulates Embryo Development and Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting Unexpected Results with Pfi-4 Treatment: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experiments involving the chemical probe Pfi-4.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a chemical probe that specifically targets the bromodomain of BRPF1B (Bromodomain and PHD Finger containing protein 1B) with a high affinity, exhibiting a dissociation constant (Kd) of 13 nM as determined by Isothermal Titration Calorimetry (ITC).[1] BRPF1B is a scaffolding protein that assembles with histone acetyltransferases (HATs) of the MOZ/MORF family.[1] By binding to the BRPF1B bromodomain, this compound disrupts its interaction with acetylated histones, which can lead to changes in chromatin structure and gene expression.[1]
Q2: What are the known off-target effects of this compound?
This compound is a highly selective inhibitor for BRPF1B. However, some weak interactions with other proteins have been observed. Cellular Thermal Shift Assays (CETSA) showed a significant thermal stabilization of BRPF1B (ΔTm of 9.4 °C).[1] Weaker interactions were noted for BRD1 (ΔTm of 2.0 °C) and CECR2.[1] The binding affinity for these potential off-targets is substantially lower, with a 60-fold selectivity for BRD1 (Kd of 775 nM) and a 167-fold selectivity for CECR2 (affinity of 2350 nM). It is crucial to consider these potential off-targets when interpreting experimental results, especially when using high concentrations of this compound.
Q3: How does this compound treatment affect cells in vitro?
In U2OS cells transfected with a BRPF1B construct, this compound treatment at 500 nM has been shown to reduce the recovery time in a Fluorescence Recovery After Photobleaching (FRAP) assay, indicating displacement of BRPF1B from chromatin. Furthermore, this compound treatment can induce a redistribution of BRPF1B within the nucleus and increase its presence in the cytoplasm. A NanoBRET™ cellular target engagement assay suggested a cellular IC50 of 240 nM for the interaction of BRPF1B with histones.
Troubleshooting Unexpected Results
This section addresses common unexpected outcomes that researchers may encounter when using this compound.
Problem 1: No observable phenotype or change in downstream markers after this compound treatment.
| Possible Cause | Troubleshooting Steps |
| This compound Degradation or Inactivity | - Ensure this compound has been stored correctly (typically at -20°C or -80°C as a powder or in DMSO).- Prepare fresh stock solutions in anhydrous DMSO. Avoid repeated freeze-thaw cycles. |
| Incorrect Dosing | - Perform a dose-response experiment to determine the optimal concentration for your cell line and assay.- Start with a concentration range around the cellular IC50 (e.g., 100 nM to 1 µM). |
| Cell Line Insensitivity | - Confirm that your cell line expresses BRPF1B at a detectable level using Western blot or qPCR.- Consider that the biological process you are studying may not be dependent on BRPF1B in your specific cellular context. |
| Assay Timing | - Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal treatment duration for observing your desired effect. |
Problem 2: High levels of cell death or unexpected toxicity observed.
| Possible Cause | Troubleshooting Steps |
| High this compound Concentration | - Lower the concentration of this compound used. High concentrations can lead to off-target effects or general cellular toxicity.- Refer to dose-response curves to identify a concentration that is effective without being overly toxic. |
| Solvent Toxicity | - Ensure the final concentration of the vehicle (e.g., DMSO) in your cell culture medium is non-toxic (typically ≤ 0.1%).- Include a vehicle-only control in all experiments. |
| On-Target Toxicity | - The observed toxicity may be a direct result of BRPF1B inhibition in your specific cell line. BRPF1B is involved in crucial cellular processes, and its inhibition could lead to apoptosis or cell cycle arrest. |
Problem 3: Results from different assays are contradictory.
| Possible Cause | Troubleshooting Steps |
| Different Endpoints Measured | - Consider the specific aspect of cellular function each assay measures. For example, a decrease in cell proliferation (e.g., via a BrdU assay) may not always correlate with an immediate increase in apoptosis (e.g., via a caspase-3/7 assay). |
| Timing of Assays | - The kinetics of different cellular responses to this compound treatment may vary. Ensure that the time points for each assay are appropriate for the biological question being asked. |
| Experimental Variability | - Repeat experiments to ensure the reproducibility of your findings.- Carefully review and standardize all experimental protocols. |
Quantitative Data Summary
| Parameter | Target | Assay | Value |
| Dissociation Constant (Kd) | BRPF1B | ITC | 13 nM |
| IC50 | BRPF1B-Histone Interaction | NanoBRET™ | 240 nM |
| Thermal Shift (ΔTm) | BRPF1B | CETSA | 9.4 °C |
| Thermal Shift (ΔTm) | BRD1 | CETSA | 2.0 °C |
Experimental Protocols
Western Blot for BRPF1B Expression
This protocol is for determining the protein levels of BRPF1B in cells treated with this compound.
1. Cell Lysis:
-
Culture cells to 70-80% confluency and treat with the desired concentrations of this compound or vehicle control for the specified time.
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing intermittently.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the soluble protein.
2. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
3. SDS-PAGE and Protein Transfer:
-
Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
4. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for BRPF1B overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Chromatin Immunoprecipitation (ChIP)
This protocol can be used to determine if this compound treatment alters the association of BRPF1B with specific genomic regions.
1. Cross-linking:
-
Treat cells with this compound or vehicle control.
-
Add formaldehyde (B43269) to a final concentration of 1% to the cell culture medium and incubate for 10 minutes at room temperature to cross-link proteins to DNA.
-
Quench the reaction by adding glycine (B1666218) to a final concentration of 125 mM.
2. Cell Lysis and Chromatin Shearing:
-
Harvest and wash the cells.
-
Lyse the cells to release the nuclei.
-
Resuspend the nuclear pellet in a lysis buffer and shear the chromatin to fragments of 200-1000 bp using sonication.
3. Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the chromatin with an antibody against BRPF1B or an IgG control overnight at 4°C.
-
Add protein A/G beads to capture the antibody-chromatin complexes.
4. Washes and Elution:
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elute the chromatin from the beads.
5. Reverse Cross-linking and DNA Purification:
-
Reverse the cross-links by incubating at 65°C overnight.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a DNA purification kit.
6. Analysis:
-
Use qPCR with primers for specific gene promoters to quantify the amount of precipitated DNA.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the engagement of this compound with its target protein, BRPF1B, in a cellular context.
1. Cell Treatment:
-
Treat cultured cells with this compound or vehicle control for a specified time (e.g., 1-2 hours).
2. Thermal Challenge:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples at a range of temperatures for 3 minutes using a thermocycler. Include a non-heated control.
3. Cell Lysis and Centrifugation:
-
Lyse the cells by freeze-thaw cycles.
-
Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.
4. Protein Analysis:
-
Collect the supernatant (soluble protein fraction).
-
Analyze the amount of soluble BRPF1B at each temperature by Western blotting.
5. Data Analysis:
-
Quantify the band intensities and normalize to the non-heated control.
-
Plot the percentage of soluble protein against temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the this compound treated samples indicates target engagement.
Visualizations
Caption: Proposed signaling pathway of this compound.
References
Pfi-4 concentration optimization for specific cell lines
Welcome to the technical support center for Pfi-4, a potent and selective BRPF1 bromodomain inhibitor. This guide is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting common issues encountered when using this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective cell-permeable inhibitor of the BRPF1 (Bromodomain and PHD Finger containing protein 1) bromodomain.[1] Its mechanism involves binding to the acetyl-lysine binding pocket of the BRPF1 bromodomain, which prevents BRPF1 from recognizing and binding to acetylated histone tails, particularly Histone H3.[1] This displacement of the BRPF1 bromodomain from chromatin disrupts its role in assembling MYST family histone acetyltransferase (HAT) complexes, which are crucial for transcriptional regulation and chromatin remodeling.[2]
Q2: What are the known targets of this compound?
The primary target of this compound is the bromodomain of BRPF1. It exhibits high selectivity for BRPF1B (IC50 of 80 nM in a cell-free assay) over other bromodomains, including those in the same family like BRPF2 and BRPF3.[1][2] Weak interactions have been noted with BRD1 and CECR2, but with significantly lower affinity, demonstrating over 60-fold selectivity for BRPF1.
Q3: In which cellular assays has this compound shown activity?
This compound has demonstrated cellular activity in various assays. A NanoBRET™ cellular target engagement assay in U2OS cells showed an IC50 of 240 nM for the disruption of the BRPF1B-histone interaction. Additionally, at a concentration of 500 nM, this compound was shown to reduce the recovery time in a FRAP (Fluorescence Recovery After Photobleaching) assay using U2OS cells transfected with a BRPF1B construct, indicating its ability to displace the protein from chromatin in living cells.
Q4: What is the recommended starting concentration for this compound in cell-based assays?
The optimal concentration of this compound is highly dependent on the specific cell line and the experimental endpoint. Based on published data, a general working concentration range for cellular assays is between 100 nM and 10 µM. For initial experiments, it is crucial to perform a dose-response curve to determine the half-maximal inhibitory concentration (IC50) or effective concentration (EC50) for your specific cellular model. Starting with a broad range, for instance from 10 nM to 20 µM, is advisable.
Q5: How should I prepare and store this compound?
This compound is typically supplied as a powder and should be stored at -20°C for long-term stability. For experimental use, it is recommended to prepare a concentrated stock solution in a suitable solvent like DMSO. This compound is soluble in DMSO at concentrations up to 17 mg/mL (44.68 mM). Once dissolved, the stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to a year.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
Problem: this compound is not showing any effect on my cells (e.g., no change in cell viability or target gene expression).
| Possible Cause | Suggested Solution |
| Cell Line Insensitivity | The biological pathway targeted by this compound (BRPF1-dependent processes) may not be critical for the survival or proliferation of your specific cell line. It is recommended to include a known sensitive cell line as a positive control if possible. |
| Incorrect Concentration Range | The effective concentration can vary significantly between cell lines. Perform a dose-response experiment with a wider range of concentrations (e.g., 10 nM to 20 µM) to determine the optimal working concentration for your system. |
| Compound Inactivity | Ensure the this compound powder and DMSO stock solution have been stored correctly to prevent degradation. Avoid multiple freeze-thaw cycles of the stock solution. If in doubt, use a fresh vial or a newly prepared stock solution. |
| Insufficient Incubation Time | The effects of epigenetic inhibitors can be time-dependent. Conduct a time-course experiment (e.g., 24, 48, 72, or even 96 hours) to determine the optimal treatment duration. |
| Assay-Related Issues | The chosen assay may not be sensitive enough to detect the effects of this compound. For viability assays, ensure cells are in the logarithmic growth phase during treatment. Consider using a more direct measure of target engagement, such as a cellular thermal shift assay (CETSA) or chromatin fractionation followed by Western blot. |
Problem: I'm observing high levels of cell death even at low this compound concentrations.
| Possible Cause | Suggested Solution |
| High Solvent Concentration | Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is consistent across all wells and is non-toxic to the cells (typically ≤ 0.5%). Include a vehicle-only control in your experimental setup. |
| Non-Specific Toxicity | While this compound is highly selective, extremely high concentrations of any compound can lead to off-target effects and non-specific toxicity. Review your dose-response curve; a very sharp drop-off at high concentrations can indicate general toxicity rather than a specific on-target effect. Work within the validated effective concentration range. |
| Cell Culture Health | Unhealthy or stressed cells can be more susceptible to compound treatment. Ensure you are using cells that are healthy, within a low passage number, and free from contamination. |
Quantitative Data Summary
The following table summarizes key quantitative data for this compound. It is critical to note that IC50 values can vary substantially based on the assay type and the specific cell line used.
| Parameter | Value | Target / Cell Line | Assay Type |
| IC50 | 80 nM | BRPF1 | Cell-Free Assay |
| IC50 | 7.9 µM | BRPF2 | Cell-Free Assay |
| IC50 | >10 µM | BRPF3 | Cell-Free Assay |
| IC50 | 240 nM | BRPF1B-Histone Interaction | NanoBRET™ Cellular Target Engagement (U2OS cells) |
| Effective Concentration | 500 nM | BRPF1B Displacement | FRAP Assay (U2OS cells) |
Experimental Protocols
Protocol 1: Dose-Response Cell Viability Assay (MTT-based)
This protocol provides a framework for determining the IC50 of this compound in a specific cell line.
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed cells into a 96-well plate at a pre-optimized density (e.g., 5,000 - 10,000 cells/well) in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 2X serial dilution of this compound in culture medium from a concentrated DMSO stock. A common starting concentration is 40 µM (for a final concentration of 20 µM).
-
Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (e.g., 0.5%).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C to allow viable cells to metabolize MTT into formazan (B1609692) crystals.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the crystals.
-
-
Data Analysis:
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Western Blot for Target Engagement via Chromatin Fractionation
This protocol allows for the direct assessment of this compound's ability to displace BRPF1 from chromatin.
-
Cell Treatment:
-
Treat cultured cells with the desired concentration of this compound and a vehicle control (DMSO) for a specified duration (e.g., 4-24 hours).
-
-
Subcellular Fractionation:
-
Harvest and wash cells with ice-cold PBS.
-
Resuspend the cell pellet in a cytoplasmic extraction buffer and incubate on ice to lyse the plasma membrane.
-
Centrifuge to pellet the nuclei and collect the supernatant (cytoplasmic fraction).
-
Wash the nuclear pellet and resuspend in a nuclear extraction buffer to lyse the nuclear membrane.
-
Centrifuge at high speed (e.g., 20,000 x g) to separate the soluble nuclear proteins (supernatant) from the insoluble chromatin pellet.
-
-
Chromatin Solubilization & Protein Quantification:
-
Resuspend the chromatin pellet in a lysis buffer (e.g., RIPA buffer) and sonicate briefly to shear DNA and solubilize proteins.
-
Determine the protein concentration of the cytoplasmic and soluble nuclear fractions using a BCA assay. For the chromatin fraction, normalize by loading equal cell equivalents.
-
-
SDS-PAGE and Immunoblotting:
-
Prepare lysates with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein from each fraction onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody against BRPF1. Use antibodies for a cytoplasmic marker (e.g., Tubulin) and a histone marker (e.g., Histone H3) as controls for fractionation efficiency.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and visualize the protein bands using an ECL substrate.
-
-
Data Analysis:
-
Compare the amount of BRPF1 in the chromatin fraction of this compound-treated cells versus vehicle-treated cells. A decrease in the chromatin-bound BRPF1 upon treatment indicates successful target engagement.
-
Visualizations
References
Validation & Comparative
Pfi-4 Versus Other BRPF1 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Pfi-4 and other prominent inhibitors of the Bromodomain and PHD Finger-containing Protein 1 (BRPF1). BRPF1 is a crucial scaffolding protein within histone acetyltransferase (HAT) complexes, particularly the MOZ/MORF complexes, playing a significant role in chromatin remodeling and gene transcription. Its dysregulation has been implicated in various diseases, including cancer, making it a compelling therapeutic target. This document offers an objective analysis of inhibitor performance, supported by experimental data, to aid researchers in selecting the appropriate chemical tools for their studies.
Performance Comparison of BRPF1 Inhibitors
The following tables summarize the biochemical potency and selectivity of this compound against other well-characterized BRPF1 inhibitors. The data has been compiled from various sources to provide a comprehensive overview.
Table 1: Biochemical Potency (IC50/Kd) of BRPF1 Inhibitors
| Inhibitor | Target | IC50 (nM) | Kd (nM) | Assay Method(s) |
| This compound | BRPF1B | 80, 172[1] | 13[2][3][4] | AlphaScreen, ITC |
| GSK6853 | BRPF1 | pIC50 = 8.1 | pKd = 9.5 | TR-FRET, BROMOscan |
| OF-1 | BRPF1B | 270 | 100 | AlphaScreen, ITC |
| NI-42 | BRPF1 | 7.9, 140[3][5] | 40[3][5] | AlphaScreen, ITC |
| NI-57 | BRPF1 | 114[6] | 31[6] | AlphaScreen, ITC |
| GSK5959 | BRPF1 | ~80[7] | - | Biochemical Assay |
Note: pIC50 and pKd values are the negative logarithm of the IC50 and Kd values, respectively. A higher value indicates greater potency.
Table 2: Selectivity Profile of BRPF1 Inhibitors
| Inhibitor | BRPF2 (BRD1) IC50/Kd (nM) | BRPF3 IC50/Kd (nM) | BRD4 Kd (nM) | Fold Selectivity (BRPF1 vs. BRPF2) |
| This compound | IC50: 3600, Kd: 775[4] | >10,000 | - | ~60-fold (Kd) |
| GSK6853 | >1600-fold selective | >1600-fold selective | >1600-fold selective | >1600 |
| OF-1 | Kd: 500 | Kd: 2400 | - | 5 |
| NI-42 | Kd: 210 | Kd: 940 | - | 5.25 |
| NI-57 | Kd: 108 | Kd: 408 | 3900 | 3.5 |
| GSK5959 | 100-fold selective | >1000-fold selective | - | 100 |
BRPF1 Signaling Pathway and Mechanism of Inhibition
BRPF1 acts as a scaffold protein, bringing together the catalytic subunit of the MOZ (Monocytic Leukemia Zinc finger protein) or MORF (MOZ-Related Factor) histone acetyltransferases with other regulatory proteins like ING5 and MEAF6. The bromodomain of BRPF1 recognizes and binds to acetylated lysine (B10760008) residues on histone tails, thereby recruiting the HAT complex to specific chromatin regions. This leads to the acetylation of histone H3, primarily at lysine 23 (H3K23ac), which is associated with transcriptional activation. BRPF1 inhibitors, including this compound, function by competitively binding to the acetyl-lysine binding pocket of the BRPF1 bromodomain, preventing its engagement with acetylated histones and disrupting the downstream signaling cascade.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
AlphaScreen Assay for IC50 Determination
This protocol outlines the measurement of inhibitor potency by quantifying the disruption of the BRPF1 bromodomain-histone peptide interaction.
Principle: The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology is a bead-based assay. A GST-tagged BRPF1 bromodomain is captured by Glutathione Acceptor beads, and a biotinylated histone peptide is captured by Streptavidin Donor beads. When in close proximity due to the protein-peptide interaction, excitation of the Donor beads at 680 nm generates singlet oxygen, which diffuses to the Acceptor beads, leading to a chemiluminescent signal. An inhibitor disrupts this interaction, causing a decrease in the signal.
Protocol:
-
Reagent Preparation: Prepare serial dilutions of the test inhibitor (e.g., this compound) in an appropriate assay buffer. Prepare solutions of GST-tagged BRPF1 bromodomain and biotinylated histone H4 peptide (acetylated at relevant lysine residues) in the same buffer.
-
Plate Setup: In a 384-well microplate, add the inhibitor dilutions, followed by the GST-BRPF1 and biotinylated histone peptide.
-
Incubation: Incubate the plate at room temperature to allow the components to reach binding equilibrium.
-
Bead Addition: Add a mixture of Streptavidin Donor beads and Glutathione Acceptor beads to each well.
-
Final Incubation: Incubate the plate in the dark at room temperature to allow the beads to bind to their respective targets.
-
Detection: Read the plate on an AlphaScreen-compatible microplate reader.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Isothermal Titration Calorimetry (ITC) for Kd Determination
ITC directly measures the heat change upon binding of an inhibitor to the BRPF1 bromodomain, allowing for the determination of the dissociation constant (Kd).
Principle: ITC measures the heat released or absorbed during a biomolecular interaction. A solution of the inhibitor is titrated into a solution of the BRPF1 bromodomain in the calorimeter cell. The resulting heat changes are measured after each injection, and the data is used to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
Protocol:
-
Sample Preparation: Prepare solutions of purified BRPF1 bromodomain and the inhibitor in the same dialysis buffer to minimize heat of dilution effects.
-
Instrument Setup: Equilibrate the ITC instrument to the desired temperature.
-
Loading: Load the BRPF1 bromodomain solution into the sample cell and the inhibitor solution into the injection syringe.
-
Titration: Perform a series of small injections of the inhibitor into the sample cell while stirring.
-
Data Acquisition: Record the heat change after each injection until the binding reaction is saturated.
-
Data Analysis: Integrate the heat-change peaks and plot them against the molar ratio of inhibitor to protein. Fit the resulting binding isotherm to a suitable binding model to determine the Kd.
NanoBRET™ Cellular Target Engagement Assay
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay measures inhibitor binding to BRPF1 in living cells.
Principle: This assay uses a NanoLuc® luciferase-tagged BRPF1 and a cell-permeable fluorescent tracer that binds to the BRPF1 bromodomain. In the absence of an inhibitor, the tracer binds to the NanoLuc-BRPF1, and upon addition of the NanoLuc® substrate, energy is transferred from the luciferase to the tracer, generating a BRET signal. A test compound that binds to the BRPF1 bromodomain will compete with the tracer, leading to a decrease in the BRET signal.
Protocol:
-
Cell Culture and Transfection: Culture cells (e.g., HEK293) and transfect them with a plasmid encoding the NanoLuc®-BRPF1 fusion protein.
-
Plating: Plate the transfected cells into a white, 96- or 384-well assay plate.
-
Inhibitor Addition: Add serial dilutions of the test inhibitor to the wells.
-
Tracer Addition: Add the fluorescent tracer to the wells.
-
Incubation: Incubate the plate to allow the inhibitor and tracer to reach binding equilibrium within the cells.
-
Substrate Addition: Add the NanoLuc® substrate to all wells.
-
Detection: Immediately measure the donor (luciferase) and acceptor (tracer) emission signals using a BRET-capable plate reader.
-
Data Analysis: Calculate the BRET ratio and plot it against the inhibitor concentration to determine the cellular IC50.
Cellular Activity and Phenotypic Effects
Inhibition of BRPF1 has been shown to have various effects on cellular processes, primarily through the modulation of gene expression.
-
Osteoclastogenesis: this compound, OF-1, and NI-57 have been demonstrated to impair the differentiation of primary murine bone marrow cells and human primary monocytes into bone-resorbing osteoclasts. This suggests a role for BRPF family bromodomains in bone metabolism.
-
Cancer Cell Proliferation: BRPF1 inhibitors have shown anti-proliferative effects in various cancer cell lines, including those from hepatocellular carcinoma and acute myeloid leukemia. The effects are often associated with cell cycle arrest and induction of senescence.
-
Gene Expression: Inhibition of BRPF1 has been shown to downregulate the expression of key oncogenes such as E2F2 and EZH2. This is mediated by a reduction in H3K14 acetylation at the promoter regions of these genes. In the context of Taxol-resistant triple-negative breast cancer, BRPF1 inhibition has been shown to downregulate ribosome biogenesis-related genes and decrease the expression of the multidrug resistance protein ABCB1.[8]
Conclusion
This compound is a potent and highly selective inhibitor of the BRPF1B bromodomain, exhibiting significantly greater selectivity for BRPF1 over other BRPF family members and other bromodomains compared to pan-BRPF inhibitors like OF-1, NI-42, and NI-57. GSK6853 stands out for its exceptional potency and selectivity. The choice of inhibitor will depend on the specific research question. For studies requiring specific targeting of BRPF1B, this compound and GSK6853 are excellent choices. For investigating the broader roles of the BRPF family, pan-inhibitors like OF-1 and NI-57 would be more suitable. The experimental protocols provided in this guide offer a starting point for researchers to characterize these and other BRPF1 inhibitors in their own experimental systems.
References
- 1. PFI 4 | CAS:900305-37-5 | Potent and selective BRPF1 Bromodomain inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. medkoo.com [medkoo.com]
- 3. BRPF1 in cancer epigenetics: a key regulator of histone acetylation and a promising therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | Structural Genomics Consortium [thesgc.org]
- 5. NI-42 | CymitQuimica [cymitquimica.com]
- 6. NI-57 | Structural Genomics Consortium [thesgc.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. biorxiv.org [biorxiv.org]
A Comparative Guide to the Selectivity of Bromodomain Inhibitors: PFI-4 vs. PFI-1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity profiles of two widely used bromodomain inhibitors, PFI-4 and PFI-1. Understanding the precise target selectivity of these chemical probes is crucial for the accurate interpretation of experimental results and for advancing drug discovery programs. This document presents quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways to facilitate a comprehensive understanding of their respective activities.
At a Glance: Distinct Target Profiles
PFI-1 is a potent and highly selective inhibitor of the BET (Bromodomain and Extra-Terminal) family of bromodomains, which includes BRD2, BRD3, BRD4, and BRDT.[1][2][3][4] In contrast, this compound is a selective inhibitor of the BRPF1 (Bromodomain and PHD Finger-containing Protein 1) bromodomain .[5] This fundamental difference in their primary targets dictates their distinct biological effects and applications in research.
Quantitative Selectivity Data
The following tables summarize the binding affinities and inhibitory concentrations of PFI-1 and this compound against their primary targets and a selection of off-targets, as determined by various biochemical and biophysical assays.
Table 1: PFI-1 Selectivity Profile
| Target Bromodomain | Assay Type | IC50 (nM) | Kd (nM) |
| BET Family | |||
| BRD2 (BD1) | ITC | 107.9 | |
| BRD2 (BD2) | AlphaScreen | 98 | |
| BRD2 (BD2) | ITC | 143.9 | |
| BRD4 (BD1) | AlphaScreen | 220 | |
| BRD4 (BD1) | ITC | 47.4 ± 2.5 | |
| BRD4 (BD2) | ITC | 194.9 ± 6 | |
| Non-BET Family | |||
| CREBBP | AlphaScreen | >50,000 | 49,500 |
| Other (42 bromodomains) | Thermal Shift | Negligible Activity | |
| Kinases (38) | Various | Negligible Activity | |
| Receptors (14) | Various | Negligible Activity |
Table 2: this compound Selectivity Profile
| Target Bromodomain | Assay Type | IC50 (nM) | Kd (nM) |
| BRPF Family | |||
| BRPF1 | Cell-free assay | 80 | |
| BRPF1B | ITC | 13 | |
| BRPF1B | AlphaScreen | 172 | |
| BRPF2 (BRD1) | AlphaScreen | 3600 | |
| BRPF2 (BRD1) | ITC | 775 | |
| Non-BRPF Family | |||
| BRD4 | Various | >100-fold selectivity for BRPF1 | |
| BRPF3 | Various | >100-fold selectivity for BRPF1 | |
| CECR2 | ITC | 2350 |
Signaling Pathways and Cellular Effects
The distinct target profiles of PFI-1 and this compound translate to different downstream biological consequences.
PFI-1, by inhibiting BET proteins, disrupts the recruitment of these transcriptional co-activators to acetylated histones. This leads to the downregulation of key oncogenes such as c-Myc and the cell cycle regulator Aurora B kinase, ultimately resulting in G1 cell cycle arrest and apoptosis in sensitive cancer cell lines.
This compound targets BRPF1, a scaffolding protein that is a core component of the MOZ/MORF histone acetyltransferase (HAT) complexes. These complexes play a crucial role in regulating gene expression through histone acetylation. By inhibiting the BRPF1 bromodomain, this compound disrupts the proper localization and function of these HAT complexes, impacting transcriptional programs involved in development and disease, including acute myeloid leukemia.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the determination of PFI-1 and this compound selectivity.
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
This assay measures the ability of a compound to disrupt the interaction between a bromodomain and an acetylated histone peptide.
Workflow:
Detailed Steps:
-
Reagent Preparation: All reagents are prepared in an assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4).
-
Compound Plating: Serial dilutions of the test compound (e.g., PFI-1) are plated into 384-well microplates.
-
Protein and Peptide Addition: A biotinylated histone peptide (e.g., H4 acetylated at K5, K8, K12, and K16) and a GST- or His-tagged bromodomain protein (e.g., BRD4(1)) are added to the wells.
-
Bead Addition: Streptavidin-coated donor beads and Glutathione or Ni-NTA-coated acceptor beads are added.
-
Incubation: The plate is incubated in the dark to allow for binding.
-
Signal Detection: The plate is read on an AlphaScreen-capable reader. A decrease in signal indicates inhibition of the protein-peptide interaction.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change that occurs upon binding of a ligand (inhibitor) to a macromolecule (bromodomain), allowing for the determination of the dissociation constant (Kd).
Detailed Steps:
-
Sample Preparation: The bromodomain protein is placed in the sample cell, and the inhibitor is loaded into the injection syringe. Both are in the same buffer.
-
Titration: A series of small injections of the inhibitor into the protein solution is performed.
-
Heat Measurement: The heat released or absorbed during each injection is measured by the calorimeter.
-
Data Analysis: The resulting data is plotted as heat change per injection versus the molar ratio of ligand to protein. This binding isotherm is then fitted to a binding model to determine the Kd, stoichiometry (n), and enthalpy of binding (ΔH).
Thermal Shift Assay (TSA)
TSA, or Differential Scanning Fluorimetry (DSF), measures the change in the thermal stability of a protein upon ligand binding.
Detailed Steps:
-
Reaction Setup: The bromodomain protein is mixed with a fluorescent dye (e.g., SYPRO Orange) and the test compound in a suitable buffer.
-
Thermal Denaturation: The temperature is gradually increased in a real-time PCR instrument.
-
Fluorescence Monitoring: As the protein unfolds, the hydrophobic core is exposed, and the dye binds, causing an increase in fluorescence.
-
Data Analysis: The melting temperature (Tm), the temperature at which 50% of the protein is unfolded, is determined. A shift in Tm in the presence of the compound indicates binding.
Conclusion
PFI-1 and this compound are highly selective chemical probes that target distinct families of bromodomains. PFI-1 is the inhibitor of choice for studying the function of BET proteins, while this compound is ideal for investigating the role of BRPF1. The data and protocols presented in this guide underscore the importance of selecting the appropriate inhibitor based on its well-characterized selectivity profile to ensure the generation of precise and reproducible experimental outcomes.
References
- 1. PFI-1 – A highly Selective Protein Interaction Inhibitor Targeting BET Bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. PFI-1, a highly selective protein interaction inhibitor, targeting BET Bromodomains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PFI 4 | CAS:900305-37-5 | Potent and selective BRPF1 Bromodomain inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
Validating Pfi-4 On-Target Effects: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, rigorous validation of a chemical probe's on-target effects is paramount. This guide provides a comprehensive comparison of Pfi-4, a selective inhibitor of the BRPF1 bromodomain, with other notable alternatives. We present supporting experimental data, detailed protocols for key validation assays, and visual workflows to facilitate a thorough understanding of its performance and mechanism of action.
This compound is a potent and selective chemical probe for the bromodomain of BRPF1 (Bromodomain and PHD Finger-containing Protein 1), a scaffolding protein crucial for the assembly and function of histone acetyltransferase (HAT) complexes, particularly the MOZ/MORF complex. By binding to the acetyl-lysine binding pocket of the BRPF1 bromodomain, this compound effectively displaces it from chromatin, thereby modulating gene expression. This guide will delve into the experimental validation of this compound's engagement with its primary target, BRPF1, and compare its performance with other known BRPF1 inhibitors.
Comparative Analysis of BRPF1 Inhibitors
To provide a clear overview of this compound's performance relative to other available tools, the following tables summarize key quantitative data for this compound and its alternatives.
Table 1: In Vitro Potency and Binding Affinity
| Compound | Target | Assay Type | IC50 (nM) | Kd (nM) | Reference |
| This compound | BRPF1B | ALPHAscreen | 172 | - | [1] |
| BRPF1 | - | 80 | - | [2] | |
| BRPF1B | ITC | - | 13 | [3][4] | |
| OF-1 | BRPF1B | ALPHAscreen | 270 | 100 | [5] |
| GSK6853 | BRPF1 | TR-FRET | ~7.9 (pIC50=8.1) | - | |
| BRPF1 | BROMOscan | - | ~0.03 (pKd=9.5) | ||
| NI-57 | BRPF1B | ALPHAscreen | 114 | - | |
| BAY-299 | BRD1 (BRPF2) | BROMOscan® | 6 | - | |
| TAF1 | BROMOscan® | 13 | - |
Table 2: Cellular Target Engagement and Selectivity
| Compound | Assay Type | Cellular IC50 (nM) | Selectivity Highlights | Reference |
| This compound | NanoBRET | 240 (for BRPF1B) | >100-fold selective for BRPF1 over BRPF2, BRPF3, and BRD4. Weak interactions with BRD1 (60-fold selective) and CECR2 (167-fold selective). | |
| OF-1 | CETSA | Stabilizes BRPF1B at 1 µM | Pan-BRPF inhibitor with selectivity against BRD4 (>39-fold). | |
| GSK6853 | Cellular Target Engagement | Micromolar activity | >1600-fold selectivity over all other bromodomains tested. | |
| BAY-299 | NanoBRET | <1000 (for BRD1 and TAF1) | >30-fold selective over other BRPF family members; >300-fold over BRD4. |
Experimental Protocols for On-Target Validation
Accurate assessment of a compound's on-target effects relies on robust and well-defined experimental methodologies. Below are detailed protocols for key assays used to validate this compound's engagement with BRPF1.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change that occurs upon binding of a ligand to a macromolecule, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
Protocol:
-
Sample Preparation:
-
Express and purify the BRPF1 bromodomain protein to >95% purity.
-
Prepare a concentrated solution of this compound (or alternative inhibitor) in the same buffer as the protein. A final DMSO concentration should be matched between the protein and ligand solutions and kept below 5%.
-
Thoroughly dialyze the protein against the final experimental buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl). The ligand should be dissolved in the final dialysis buffer.
-
-
ITC Experiment:
-
By convention, the purified BRPF1 bromodomain is placed in the sample cell (e.g., at 10 µM), and the inhibitor (e.g., at 100 µM) is loaded into the injection syringe.
-
Perform an initial injection of a small volume (e.g., 0.4 µL) followed by a series of larger injections (e.g., 2 µL) at regular intervals.
-
The heat change upon each injection is measured.
-
-
Data Analysis:
-
The raw data, a series of heat spikes, is integrated to obtain the heat change per injection.
-
Plot the heat change against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH.
-
Cellular Thermal Shift Assay (CETSA)
CETSA assesses target engagement in a cellular context by measuring the thermal stabilization of a target protein upon ligand binding.
Protocol:
-
Cell Treatment:
-
Culture cells of interest to 70-80% confluency.
-
Treat cells with the desired concentration of this compound or a vehicle control (e.g., DMSO) for a specified time (e.g., 1-2 hours) at 37°C.
-
-
Thermal Challenge:
-
Harvest and wash the cells.
-
Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by a cooling step.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separate the soluble protein fraction from the precipitated protein by centrifugation.
-
Quantify the protein concentration in the supernatant.
-
-
Western Blot Analysis:
-
Separate the soluble proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with a primary antibody specific for BRPF1.
-
Use a suitable secondary antibody and a detection reagent to visualize the protein bands.
-
-
Data Analysis:
-
Quantify the band intensities for each temperature point.
-
Plot the normalized band intensity against the temperature to generate a melting curve.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
NanoBRET™ Target Engagement Assay
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a live-cell method to quantify compound binding to a target protein. It measures the energy transfer between a NanoLuc® luciferase-tagged protein of interest and a fluorescently labeled tracer that binds to the same protein.
Protocol:
-
Cell Preparation:
-
Transfect cells (e.g., HEK293T) with a plasmid encoding a BRPF1-NanoLuc® fusion protein.
-
Culture the transfected cells for 24-48 hours to allow for protein expression.
-
-
Assay Setup:
-
Harvest and resuspend the cells in an appropriate assay medium.
-
Add a specific NanoBRET™ tracer for the bromodomain to the cell suspension.
-
Dispense the cell-tracer mix into a multi-well plate.
-
Add serial dilutions of this compound or a control compound to the wells.
-
-
BRET Measurement:
-
Add the NanoBRET™ substrate to initiate the luminescent reaction.
-
Measure the donor (NanoLuc®) and acceptor (tracer) emissions simultaneously using a plate reader equipped with appropriate filters.
-
-
Data Analysis:
-
Calculate the BRPF1 ratio by dividing the acceptor emission by the donor emission.
-
Plot the BRET ratio against the concentration of the inhibitor.
-
Fit the data to a dose-response curve to determine the cellular IC50 value.
-
Visualizing Workflows and Pathways
To further clarify the processes involved, the following diagrams have been generated using the Graphviz DOT language.
References
- 1. Selective Targeting of Bromodomains of the Bromodomain-PHD Fingers Family Impairs Osteoclast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | Structural Genomics Consortium [thesgc.org]
- 4. medkoo.com [medkoo.com]
- 5. axonmedchem.com [axonmedchem.com]
Pfi-4: A Selective BRPF1B Probe Functioning as a Negative Control for Pan-BET Bromodomain Inhibitors like JQ1
In the rapidly evolving field of epigenetics, small molecule inhibitors of bromodomains have emerged as powerful tools to dissect the roles of these acetyl-lysine reader domains in health and disease. Among the most studied are inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT), such as the potent pan-BET inhibitor, JQ1. However, to rigorously validate the on-target effects of BET inhibitors, researchers require appropriate negative controls. Pfi-4, a potent and highly selective inhibitor of the BRPF1B bromodomain, serves as an excellent negative control in studies investigating BET-dependent pathways. Its high selectivity for BRPF1B, a member of a different bromodomain family, allows for the differentiation of cellular effects stemming from BET inhibition versus off-target phenomena.
This guide provides a comprehensive comparison of this compound and JQ1, detailing their distinct target profiles, mechanisms of action, and supporting experimental data. This information is intended to assist researchers in designing well-controlled experiments to probe the specific functions of BET bromodomains.
Target Specificity and Potency
The fundamental difference between this compound and JQ1 lies in their target selectivity. This compound is a highly selective chemical probe for the bromodomain of BRPF1B, a scaffolding protein involved in histone acetyltransferase (HAT) complexes.[1][2][3] In contrast, JQ1 is a potent pan-inhibitor of the BET family of bromodomains.[4]
| Inhibitor | Primary Target Family | Specific Targets | IC50 (BRPF1B) | IC50 (BRD4) |
| This compound | BRPF (Bromodomain and PHD Finger containing) | BRPF1B | 80 nM, 172 nM[2] | >10 µM |
| JQ1 | BET (Bromodomain and Extra-Terminal) | BRD2, BRD3, BRD4, BRDT | Not reported to be a primary target | ~77 nM |
Table 1: Comparison of Target Specificity and IC50 Values for this compound and JQ1. The IC50 values highlight the potent and selective inhibition of BRPF1B by this compound, with negligible activity against the BET family member BRD4. Conversely, JQ1 is a potent inhibitor of BRD4.
Mechanism of Action
The distinct target profiles of this compound and JQ1 translate into different cellular mechanisms of action.
This compound: As a selective BRPF1B inhibitor, this compound disrupts the interaction of BRPF1B with acetylated histones. BRPF1 is a core component of the MOZ/MORF histone acetyltransferase (HAT) complexes. By inhibiting BRPF1B, this compound can modulate the activity of these HAT complexes, which are involved in transcriptional regulation and have been implicated in development and diseases like cancer.
JQ1: JQ1 acts as a competitive inhibitor at the acetyl-lysine binding pocket of BET proteins. This displaces BET proteins from chromatin, leading to the downregulation of target gene expression. A key target of BET proteins is the proto-oncogene c-MYC, and JQ1's anti-proliferative effects in many cancer models are attributed to the suppression of c-MYC transcription.
Experimental Data and Use as a Negative Control
The high selectivity of this compound makes it an ideal negative control for JQ1 and other BET inhibitors. If a cellular phenotype is observed with JQ1 but not with this compound at a comparable concentration, it strongly suggests that the effect is mediated by the inhibition of BET bromodomains and not due to off-target effects.
Biochemical Assays
Biochemical assays such as AlphaScreen and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) are commonly used to quantify the binding of inhibitors to bromodomains. In these assays, this compound would show potent inhibition of BRPF1B binding to an acetylated histone peptide, while showing minimal to no effect on the binding of BRD4 to the same or a similar peptide. Conversely, JQ1 would potently inhibit the BRD4-histone interaction.
Cellular Assays
In cellular assays, the differential effects of this compound and JQ1 can be observed in various contexts:
-
Gene Expression: In cell lines where proliferation is driven by BET-dependent transcription (e.g., those with c-MYC amplification), JQ1 would be expected to downregulate the expression of genes like c-MYC and induce cell cycle arrest or apoptosis. This compound, on the other hand, would not be expected to have the same effect unless the cellular context is specifically dependent on BRPF1B-regulated transcription.
-
Cell Viability: In BET-dependent cancer cell lines, treatment with JQ1 typically leads to a significant decrease in cell viability. This compound would likely have a minimal effect on the viability of these same cells, thus serving as a crucial negative control to demonstrate the specificity of JQ1's cytotoxic effects.
Experimental Protocols
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) Protocol for Bromodomain Inhibitor Screening
This protocol is a generalized procedure for assessing the inhibition of a bromodomain-histone interaction.
-
Reagent Preparation:
-
Prepare a 3x assay buffer.
-
Dilute the GST-tagged bromodomain protein (e.g., BRD4 or BRPF1B) and the biotinylated acetylated histone peptide ligand to the desired concentrations in 1x assay buffer.
-
Prepare serial dilutions of the test inhibitors (this compound and JQ1) in DMSO, followed by a further dilution in 1x assay buffer.
-
Dilute Glutathione (GSH) Acceptor beads and Streptavidin-Donor beads in 1x detection buffer.
-
-
Assay Procedure (384-well plate):
-
To each well, add 5 µL of the master mixture containing the assay buffer and biotinylated histone peptide.
-
Add 5 µL of the diluted bromodomain protein.
-
Add 5 µL of the diluted inhibitor or vehicle (DMSO).
-
Incubate for 30 minutes at room temperature with gentle shaking.
-
Add 10 µL of the diluted GSH Acceptor beads and incubate for 30 minutes at room temperature.
-
Add 10 µL of the diluted Streptavidin-Donor beads and incubate for 15-30 minutes at room temperature in the dark.
-
Read the plate on an AlphaScreen-capable microplate reader.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay Protocol
This is a generalized protocol for measuring the inhibition of bromodomain-ligand binding.
-
Reagent Preparation:
-
Prepare 1x TR-FRET assay buffer.
-
Prepare solutions of Europium (Eu3+)-labeled bromodomain (donor) and a biotinylated ligand/Allophycocyanin (APC)-labeled avidin (B1170675) (acceptor) mixture in 1x assay buffer.
-
Prepare serial dilutions of the inhibitors (this compound and JQ1).
-
-
Assay Procedure (384-well plate):
-
To the wells, add the inhibitor dilutions.
-
Add the Eu3+-labeled bromodomain protein.
-
Add the biotinylated ligand/APC-avidin mixture.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.
-
Read the plate using a TR-FRET-compatible microplate reader, exciting at ~340 nm and measuring emissions at ~620 nm (Europium) and ~665 nm (APC). The TR-FRET ratio (665 nm/620 nm) is then calculated.
-
Cell Viability Assay (e.g., CellTiter-Glo®) Protocol
This protocol outlines a method to assess the effect of inhibitors on cell viability.
-
Cell Plating:
-
Seed cells in a 96-well opaque-walled plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and JQ1 in the cell culture medium.
-
Treat the cells with the inhibitors or vehicle control (DMSO) and incubate for the desired duration (e.g., 72 hours).
-
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanisms of this compound and JQ1.
Caption: Workflow for comparing inhibitors.
References
Pfi-4 Cross-Reactivity and Selectivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the cross-reactivity and selectivity profile of Pfi-4, a potent chemical probe for the BRPF1 (Bromodomain and PHD Finger-containing protein 1) bromodomain. The following sections present a comparative assessment of this compound against other known BRPF1 inhibitors, supported by quantitative data from various assays, detailed experimental protocols, and visualizations of key concepts.
Introduction to this compound and the BRPF Family
This compound is a 1,3-dimethyl benzimidazolone-based inhibitor targeting the bromodomain of BRPF1, a scaffolding protein crucial for the assembly and function of MYST family histone acetyltransferase (HAT) complexes.[1][2] These complexes are involved in chromatin remodeling and transcriptional regulation, and their dysregulation has been implicated in various diseases, including cancer.[2][3] The BRPF family also includes BRPF2 and BRPF3, which share structural similarities, making inhibitor selectivity a critical aspect of their use as chemical probes.
Comparative Selectivity Profile of BRPF1 Inhibitors
The selectivity of this compound and its comparators has been assessed using various biophysical and biochemical assays. The following tables summarize the available quantitative data.
This compound Selectivity Data
This compound demonstrates high potency for BRPF1B with a dissociation constant (Kd) of 13 nM as determined by Isothermal Titration Calorimetry (ITC) and an IC50 of 80 nM or 172 nM in biochemical assays.[4][5] Its selectivity has been profiled against a limited number of other bromodomains.
| Target | Assay Type | IC50 (nM) | Kd (nM) | Thermal Shift (°C @ 10 µM) | Selectivity Fold (vs. BRPF1B) |
| BRPF1B | AlphaScreen | 172 | - | 9.4 | 1 |
| BRPF1B | ITC | - | 13 | - | 1 |
| BRPF2 (BRD1) | AlphaScreen | 3600 | - | 2.0 | ~21 |
| BRPF2 (BRD1) | ITC | - | 775 | - | ~60 |
| BRD4 (BD1) | - | >10,000 | >50,000 | - | >290 |
| CECR2 | - | - | 2350 | 2.0 | ~181 |
| TRIM24 | AlphaScreen | >10,000 | - | - | >58 |
Data compiled from multiple sources.[5][6]
Comparator Selectivity: GSK6853 (A highly selective BRPF1 inhibitor)
GSK6853 is another potent BRPF1 inhibitor that has been extensively profiled against a large panel of bromodomains, demonstrating exceptional selectivity.
| Target | Assay Type | pIC50 | Selectivity Fold (vs. BRPF1) |
| BRPF1 | TR-FRET | 8.1 | 1 |
| BRPF2 | TR-FRET | 5.1 | >1000 |
| BRPF3 | TR-FRET | 4.8 | >1000 |
| BRD4 (BD1) | TR-FRET | 4.7 | >1000 |
| BRD4 (BD2) | TR-FRET | <4.3 | >1000 |
GSK6853 exhibits over 1600-fold selectivity for BRPF1 over a broad panel of other bromodomains as determined by BROMOscan.[1][2]
Other BRPF Family Inhibitors
OF-1 and NI-57 are additional inhibitors that target the BRPF family, with NI-57 showing pan-BRPF subfamily inhibition.
| Inhibitor | Target | Assay Type | Kd (nM) | Selectivity Notes |
| OF-1 | BRPF1B | ITC | 100 | Pan-BRPF inhibitor with off-target effects on BRD4 (39-fold selectivity vs. BRPF1B) and TIF1α.[7] |
| NI-57 | BRPF1B | ITC | 31 | Pan-BRPF inhibitor with high selectivity against other bromodomains, with the closest off-target being BRD9 (32-fold selectivity).[7] |
| NI-57 | BRPF2 | ITC | 108 | - |
| NI-57 | BRPF3 | ITC | 408 | - |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen)
This bead-based assay measures the ability of a compound to inhibit the interaction between a bromodomain and an acetylated histone peptide.
Principle: Streptavidin-coated Donor beads bind to a biotinylated histone peptide, while Acceptor beads (e.g., Glutathione-coated for GST-tagged proteins or Nickel chelate for His-tagged proteins) bind to the bromodomain protein. When the protein and peptide interact, the beads are brought into close proximity. Upon excitation at 680 nm, the Donor bead releases singlet oxygen, which excites the Acceptor bead, resulting in a luminescent signal at 520-620 nm. An inhibitor that disrupts the protein-peptide interaction will decrease the signal.
Protocol Outline:
-
Reagent Preparation: All reagents are diluted in an assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4, with 0.05% CHAPS).
-
Compound Plating: A serial dilution of the test compound (e.g., this compound) is prepared and dispensed into a 384-well microplate.
-
Protein and Peptide Addition: The tagged bromodomain protein (e.g., GST-BRPF1) and the biotinylated histone peptide (e.g., H4K12ac) are added to the wells.
-
Bead Addition: A mixture of Donor and Acceptor beads is added in the dark.
-
Incubation: The plate is incubated at room temperature for a defined period (e.g., 60 minutes) to allow for binding.
-
Detection: The plate is read on an AlphaScreen-compatible plate reader.
-
Data Analysis: IC50 values are determined from the dose-response curves.
AlphaScreen experimental workflow.
Isothermal Titration Calorimetry (ITC)
ITC is a quantitative technique that directly measures the heat changes associated with a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters.
Principle: A solution of the ligand (inhibitor) is titrated into a solution of the macromolecule (bromodomain) in the sample cell of a microcalorimeter. The heat released or absorbed upon binding is measured and compared to a reference cell.
Protocol Outline:
-
Sample Preparation: The bromodomain protein is extensively dialyzed against the ITC buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl). The inhibitor is dissolved in the final dialysis buffer. Both solutions are degassed before use.
-
Loading: The bromodomain solution (e.g., 20-50 µM) is loaded into the sample cell, and the inhibitor solution (e.g., 200-500 µM) is loaded into the injection syringe.
-
Titration: A series of small, precise injections of the inhibitor are made into the sample cell at a constant temperature.
-
Data Acquisition: The heat change for each injection is measured.
-
Data Analysis: The integrated heat data is plotted against the molar ratio of ligand to protein and fitted to a binding model to determine the thermodynamic parameters.
Isothermal Titration Calorimetry setup.
Differential Scanning Fluorimetry (DSF)
DSF, or Thermal Shift Assay, measures the change in the thermal stability of a protein upon ligand binding.
Principle: A fluorescent dye that binds to hydrophobic regions of a protein is used. As the protein is heated and unfolds, its hydrophobic core becomes exposed, causing an increase in fluorescence. A ligand that stabilizes the protein will increase its melting temperature (Tm).
Protocol Outline:
-
Reaction Setup: The bromodomain protein (e.g., 2 µM in 10 mM HEPES pH 7.5, 500 mM NaCl) is mixed with the inhibitor (e.g., 10 µM) and a fluorescent dye (e.g., SYPRO Orange) in a 96- or 384-well PCR plate.
-
Thermal Denaturation: The plate is heated in a real-time PCR instrument, typically from 25°C to 95°C, with a gradual temperature ramp.
-
Fluorescence Reading: Fluorescence is measured at each temperature increment.
-
Data Analysis: The melting temperature (Tm) is determined from the midpoint of the unfolding transition curve. The change in Tm (ΔTm) in the presence of the inhibitor indicates binding and stabilization.
Signaling Pathway and Mechanism of Action
This compound acts as a competitive inhibitor, binding to the acetyl-lysine binding pocket of the BRPF1 bromodomain. This prevents the recruitment of the BRPF1-containing HAT complex to acetylated histones on chromatin, thereby modulating gene expression.
This compound inhibits the recruitment of the BRPF1-HAT complex to chromatin.
Conclusion
This compound is a potent and selective inhibitor of the BRPF1 bromodomain. While it shows excellent selectivity against some closely related bromodomains like BRPF2 and BRD4, more comprehensive profiling, such as that available for GSK6853, would provide a more complete understanding of its off-target profile. The choice of chemical probe should be guided by the specific biological question and the required level of selectivity. This guide provides the necessary data and protocols to aid researchers in making an informed decision for their studies of BRPF1 biology.
References
- 1. 1,3-Dimethyl Benzimidazolones Are Potent, Selective Inhibitors of the BRPF1 Bromodomain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1,3-Dimethyl Benzimidazolones Are Potent, Selective Inhibitors of the BRPF1 Bromodomain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 5. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
- 6. This compound | Structural Genomics Consortium [thesgc.org]
- 7. Selectivity on-target of bromodomain chemical probes by structure-guided medicinal chemistry and chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
Pfi-4 vs. Genetic Knockdown of BRPF1B: A Comparative Guide for Researchers
For researchers investigating the role of Bromodomain and PHD Finger Containing Protein 1B (BRPF1B), a critical decision lies in the method of inhibiting its function. This guide provides a comprehensive comparison of two primary approaches: the use of the small molecule inhibitor Pfi-4 and genetic knockdown techniques such as siRNA, shRNA, and CRISPR/Cas9. This comparison is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate method for their experimental needs by presenting objective performance data, detailed experimental protocols, and visual representations of the underlying biological pathways.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data for this compound and the reported outcomes of BRPF1B genetic knockdown to facilitate a direct comparison of their efficacy and characteristics.
Table 1: this compound Quantitative Data
| Parameter | Value | Assay | Reference |
| Binding Affinity (Kd) | 13 nM | Isothermal Titration Calorimetry (ITC) | [1] |
| In Vitro Potency (IC50) | 80 nM - 172 nM | Biochemical Assays | [2][3] |
| Cellular Potency (IC50) | 240 nM | NanoBRET™ Cellular Target Engagement Assay | [1] |
| Selectivity | >100-fold for BRPF1B over BRPF2, BRPF3, and BRD4 | Various binding and activity assays |
Table 2: Effects of BRPF1B Genetic Knockdown
| Knockdown Method | Cell Line | Observed Effect | Reference |
| shRNA | MHCC97L (Hepatocellular Carcinoma) | Retarded cell proliferation and colony formation | |
| CRISPR/Cas9 | MHCC97L (Hepatocellular Carcinoma) | Reduced expression of E2F2 and EZH2 | |
| siRNA | MHCC97L (Hepatocellular Carcinoma) | Significantly decreased expression of E2F2 and EZH2 | |
| Knockout | Taxol-resistant TNBC cells | Sensitized resistant cells to Taxol |
Signaling Pathways and Experimental Workflows
To visually represent the molecular interactions and experimental procedures discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: BRPF1B acts as a scaffold in the MOZ/MORF HAT complex, leading to histone acetylation and altered gene expression.
Caption: A generalized workflow for comparing the effects of this compound treatment and genetic knockdown of BRPF1B.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are generalized and may require optimization for specific cell lines and experimental conditions.
This compound Treatment Protocol
-
Preparation of this compound Stock Solution:
-
Dissolve this compound powder in a suitable solvent, such as DMSO, to create a high-concentration stock solution (e.g., 10-50 mM).
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Cell Seeding:
-
Seed the cells of interest into appropriate culture vessels (e.g., 96-well plates for viability assays, larger plates for protein or RNA extraction).
-
Allow the cells to adhere and reach the desired confluency (typically 50-70%) before treatment.
-
-
This compound Treatment:
-
Prepare working dilutions of this compound from the stock solution in complete cell culture medium.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Remove the old medium from the cells and replace it with the medium containing the desired concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Downstream Analysis:
-
Following incubation, proceed with the planned downstream assays, such as cell viability assays (e.g., MTT, CellTiter-Glo), western blotting to assess protein levels, or qPCR to measure gene expression.
-
BRPF1B Genetic Knockdown Protocols
A. siRNA-mediated Knockdown
-
siRNA Design and Preparation:
-
Design or purchase validated siRNAs targeting BRPF1B. It is recommended to test multiple siRNA sequences to identify the most effective one and to control for off-target effects.
-
Prepare a stock solution of the siRNA in RNase-free water or buffer.
-
-
Transfection:
-
On the day of transfection, dilute the siRNA and a suitable transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium according to the manufacturer's protocol.
-
Incubate the siRNA-lipid complexes to allow for their formation.
-
Add the complexes to the cells in fresh medium.
-
Incubate the cells for 24-72 hours to allow for knockdown of the target gene.
-
-
Validation and Analysis:
-
Harvest the cells and assess the knockdown efficiency at both the mRNA (qPCR) and protein (Western blot) levels.
-
Perform downstream functional assays as required.
-
B. shRNA-mediated Knockdown
-
shRNA Plasmid Preparation:
-
Clone an shRNA sequence targeting BRPF1B into a suitable expression vector, often a lentiviral or retroviral vector. These vectors typically contain a selectable marker (e.g., puromycin resistance).
-
-
Transfection and Viral Production (if applicable):
-
Transfect the shRNA plasmid into the target cells or into packaging cells (e.g., HEK293T) to produce viral particles.
-
-
Transduction and Selection:
-
If using viral particles, transduce the target cells.
-
After 24-48 hours, begin selection with the appropriate antibiotic (e.g., puromycin) to enrich for cells that have successfully integrated the shRNA construct.
-
-
Validation and Analysis:
-
Expand the stable cell line and validate the knockdown of BRPF1B using qPCR and Western blotting.
-
Use the stable knockdown cell line for long-term experiments.
-
C. CRISPR/Cas9-mediated Knockout
-
gRNA Design and Cloning:
-
Design guide RNAs (gRNAs) that target a critical exon of the BRPF1B gene.
-
Clone the gRNA sequence into a Cas9 expression vector.
-
-
Transfection:
-
Transfect the gRNA/Cas9 plasmid into the target cells.
-
-
Single-Cell Cloning and Screening:
-
Isolate single cells through methods like fluorescence-activated cell sorting (FACS) or limiting dilution.
-
Expand the single-cell clones into colonies.
-
Screen the clones for the desired mutation in the BRPF1B gene by genomic DNA sequencing and for the absence of BRPF1B protein by Western blot.
-
-
Expansion and Use of Knockout Clones:
-
Once a knockout clone is confirmed, expand the cell line for use in experiments.
-
Concluding Remarks
The choice between this compound and genetic knockdown of BRPF1B depends on the specific research question and experimental design. This compound offers a rapid and reversible method to inhibit BRPF1B's bromodomain function, making it suitable for studying the acute effects of inhibition and for potential therapeutic applications. However, its effects are limited to the bromodomain and may not fully recapitulate the loss of the entire protein, which also has other functional domains.
Genetic knockdown methods, particularly CRISPR/Cas9-mediated knockout, provide a more complete and permanent loss of BRPF1B function. This is advantageous for studying the long-term consequences of BRPF1B absence. However, these methods are more time-consuming and can be associated with off-target effects or compensatory mechanisms.
By carefully considering the data and protocols presented in this guide, researchers can make an informed decision on the most appropriate strategy to investigate the multifaceted roles of BRPF1B in their biological systems of interest.
References
A Comparative Analysis of Pfi-4 and Other BRPF1 Bromodomain Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Pfi-4, a chemical probe for the BRPF1B bromodomain, and other notable inhibitors targeting the BRPF1 bromodomain. The objective is to offer a comprehensive resource for researchers engaged in epigenetics, chromatin biology, and drug discovery, facilitating the selection and application of these chemical tools. This comparison is supported by experimental data on inhibitory activity and cellular effects, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Introduction to BRPF1 and its Inhibitors
Bromodomain and PHD Finger-containing Protein 1 (BRPF1) is a crucial scaffolding protein involved in the assembly and enzymatic activity of the MOZ/MORF histone acetyltransferase (HAT) complexes.[1][2][3] These complexes play a significant role in chromatin remodeling and gene transcription by acetylating histones, primarily H3K23.[4] Dysregulation of BRPF1 has been implicated in various diseases, including cancer and neurodevelopmental disorders, making it an attractive therapeutic target.[5]
Small molecule inhibitors of the BRPF1 bromodomain, such as this compound, offer a way to probe the function of this protein and explore its therapeutic potential. These inhibitors function by competitively binding to the acetyl-lysine binding pocket of the bromodomain, thereby displacing it from chromatin and disrupting its downstream signaling. This guide focuses on a comparative evaluation of this compound and other key BRPF1 inhibitors, providing a framework for their application in research and drug development.
Quantitative Data Comparison
The following table summarizes the key quantitative data for this compound and other selected BRPF1 inhibitors. This data is essential for comparing their potency, selectivity, and cellular activity.
| Compound | Target(s) | IC50 (nM) | Kd (nM) | Cellular Activity (NanoBRET IC50, nM) | Key Selectivity Information |
| This compound | BRPF1B | 172 | 13 (ITC) | 240 | >60-fold selective for BRPF1B over BRD1. |
| OF-1 | Pan-BRPF, TRIM24 | 1200 (BRPF1B) | Not Reported | Not Reported | Potent pan-BRPF inhibitor; also inhibits TRIM24 with IC50 of 270 nM. |
| GSK6853 | BRPF1 | 7.9 (pIC50=8.1) | 0.32 (pKd=9.5) | Not Reported | >1600-fold selective for BRPF1 over other bromodomains. |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are intended to serve as a reference for researchers looking to replicate or adapt these assays for their own studies.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change associated with a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
Principle: A solution of the ligand (inhibitor) is titrated into a solution of the protein (BRPF1 bromodomain) in the sample cell of a calorimeter. The heat released or absorbed upon binding is measured and plotted against the molar ratio of ligand to protein.
Methodology:
-
Sample Preparation:
-
Express and purify the BRPF1 bromodomain protein.
-
Dissolve the purified protein and the inhibitor (e.g., this compound) in the same dialysis buffer to minimize heats of dilution. A typical buffer is 50 mM HEPES, pH 7.5, 150 mM NaCl.
-
Determine the accurate concentrations of the protein and inhibitor solutions.
-
-
ITC Experiment:
-
Load the BRPF1 bromodomain solution (e.g., 10-20 µM) into the sample cell.
-
Load the inhibitor solution (e.g., 100-200 µM) into the injection syringe.
-
Set the experimental temperature (e.g., 25°C).
-
Perform a series of injections (e.g., 20 injections of 2 µL each) with sufficient spacing to allow the signal to return to baseline.
-
-
Data Analysis:
-
Integrate the heat pulses from each injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the data to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH.
-
Fluorescence Recovery After Photobleaching (FRAP)
FRAP is a microscopy technique used to measure the dynamics of molecular mobility in living cells.
Principle: A fluorescently-tagged protein (e.g., GFP-BRPF1) is expressed in cells. A specific region of the cell is photobleached using a high-intensity laser, and the recovery of fluorescence in that region over time is monitored. The rate of recovery provides information about the protein's mobility and its interactions with other cellular components.
Methodology:
-
Cell Culture and Transfection:
-
Plate cells (e.g., U2OS) on glass-bottom dishes.
-
Transfect the cells with a plasmid encoding a fluorescently-tagged BRPF1 (e.g., GFP-BRPF1B).
-
-
FRAP Experiment:
-
Mount the dish on a confocal microscope equipped for live-cell imaging.
-
Identify a cell expressing the fluorescent protein and select a region of interest (ROI) within the nucleus.
-
Acquire a few pre-bleach images.
-
Bleach the ROI with a high-intensity laser pulse.
-
Acquire a time-series of images to monitor the recovery of fluorescence in the bleached ROI.
-
-
Data Analysis:
-
Measure the fluorescence intensity in the bleached ROI over time.
-
Correct for photobleaching during image acquisition.
-
Normalize the fluorescence recovery curve.
-
Fit the curve to a mathematical model to determine the mobile fraction and the half-time of recovery (t1/2).
-
NanoBRET™ Cellular Target Engagement Assay
The NanoBRET™ assay is a proximity-based method that measures the engagement of a test compound with a target protein in living cells.
Principle: The target protein (BRPF1) is expressed as a fusion with NanoLuc® luciferase. A fluorescent tracer that binds to the target protein is added to the cells. When the tracer binds to the NanoLuc®-fusion protein, it brings the fluorophore in close proximity to the luciferase, resulting in Bioluminescence Resonance Energy Transfer (BRET). A test compound that binds to the target will compete with the tracer, leading to a decrease in the BRET signal.
Methodology:
-
Cell Preparation:
-
Transfect cells (e.g., HEK293T) with a vector expressing the NanoLuc®-BRPF1B fusion protein.
-
Harvest and resuspend the cells in Opti-MEM.
-
-
Assay Setup:
-
Dispense the cell suspension into a white, 384-well plate.
-
Add the NanoBRET™ tracer to the cells at a predetermined optimal concentration.
-
Add the test compound (e.g., this compound) at various concentrations.
-
Incubate the plate at 37°C in a CO2 incubator.
-
-
BRET Measurement:
-
Add the Nano-Glo® substrate to the wells.
-
Measure the donor emission (460 nm) and acceptor emission (610 nm) using a plate reader equipped for BRET measurements.
-
-
Data Analysis:
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
Plot the BRET ratio against the logarithm of the compound concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, created using the DOT language for Graphviz, illustrate the BRPF1 signaling pathway and a general experimental workflow for comparing BRPF1 inhibitors.
References
- 1. Bromodomain-containing protein BRPF1 is a therapeutic target for liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | The MOZ-BRPF1 acetyltransferase complex in epigenetic crosstalk linked to gene regulation, development, and human diseases [frontiersin.org]
- 4. What are BRPF1 inhibitors and how do they work? [synapse.patsnap.com]
- 5. BRPF1 in cancer epigenetics: a key regulator of histone acetylation and a promising therapeutic target | Semantic Scholar [semanticscholar.org]
Validating Downstream Target Engagement of Pfi-4: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Pfi-4, a potent and selective chemical probe for the BRPF1B bromodomain, with alternative inhibitors. It details experimental methodologies for validating target engagement and summarizes key performance data to aid in the selection of appropriate tools for epigenetic research.
Introduction to this compound and its Target
This compound is a chemical probe that specifically targets the bromodomain of BRPF1B (Bromodomain and PHD Finger Containing 1B), a scaffold protein crucial for the assembly and function of histone acetyltransferase (HAT) complexes, particularly the MOZ/MORF complexes. These complexes play a vital role in transcriptional regulation by acetylating histones, thereby modulating chromatin structure and gene expression. Dysregulation of BRPF1B and its associated HAT complexes has been implicated in various diseases, including cancer. Validating that a chemical probe like this compound engages its intended target within a cellular context and elicits the expected downstream effects is a critical step in preclinical research.
Comparative Analysis of BRPF1B Inhibitors
This section compares this compound with other known inhibitors of the BRPF bromodomain family. The data presented below highlights the potency and selectivity of these compounds, offering a basis for selecting the most suitable tool for specific research questions.
| Compound | Target(s) | Mechanism of Action | In Vitro Potency (IC50/Kd) | Cellular Potency (IC50) | Reference |
| This compound | BRPF1B | Bromodomain Inhibition | Kd: 13 nM (ITC) | 240 nM (NanoBRET) | [1] |
| OF-1 | Pan-BRPF, TRIM24 | Bromodomain Inhibition | IC50: 270 nM (TRIM24), 1.2 µM (BRPF1B) | Not Reported | [2] |
| NI-42 | Pan-BRPF | Bromodomain Inhibition | IC50: 140 nM | Not Reported | |
| NI-57 | Pan-BRPF | Bromodomain Inhibition | IC50: 114 nM | Not Reported |
Experimental Protocols for Target Engagement Validation
Confirming that this compound engages BRPF1B in a cellular environment is crucial. The following are detailed protocols for key assays used to validate the target engagement of this compound.
Isothermal Titration Calorimetry (ITC)
ITC is a biophysical technique used to measure the binding affinity of this compound to the BRPF1B bromodomain in vitro.
Methodology:
-
Protein and Compound Preparation:
-
Express and purify the BRPF1B bromodomain protein.
-
Dissolve this compound in a compatible buffer (e.g., PBS with 5% DMSO).
-
-
ITC Experiment:
-
Load the purified BRPF1B protein into the sample cell of the ITC instrument.
-
Load the this compound solution into the injection syringe.
-
Perform a series of injections of this compound into the protein solution while monitoring the heat change.
-
-
Data Analysis:
-
Integrate the heat change peaks to generate a binding isotherm.
-
Fit the binding isotherm to a suitable binding model to determine the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n) of the interaction.
-
Fluorescence Recovery After Photobleaching (FRAP)
FRAP is a cell-based imaging technique used to measure the mobility of a fluorescently tagged protein, providing an indirect measure of target engagement. This compound binding to BRPF1B is expected to displace it from less mobile chromatin, leading to a faster fluorescence recovery.
Methodology:
-
Cell Culture and Transfection:
-
Culture U2OS cells in appropriate media.
-
Transfect the cells with a plasmid encoding a GFP-tagged BRPF1B construct.
-
-
Compound Treatment:
-
Treat the transfected cells with this compound at the desired concentration (e.g., 500 nM) or vehicle control (DMSO) for a specified time.
-
-
FRAP Imaging:
-
Identify a region of interest (ROI) within the nucleus of a GFP-BRPF1B expressing cell.
-
Acquire pre-bleach images.
-
Use a high-intensity laser to photobleach the GFP signal within the ROI.
-
Acquire a time-lapse series of images to monitor the recovery of fluorescence in the bleached region.
-
-
Data Analysis:
-
Measure the fluorescence intensity in the bleached ROI over time.
-
Normalize the recovery data to the pre-bleach intensity.
-
Fit the recovery curve to a mathematical model to determine the mobile fraction and the half-time of recovery (t½). A faster t½ in this compound treated cells indicates displacement of BRPF1B from chromatin.
-
NanoBRET™ Cellular Target Engagement Assay
The NanoBRET™ assay is a proximity-based method that measures the engagement of a compound with its target protein in live cells. It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged protein (donor) and a fluorescently labeled tracer that binds to the same protein (acceptor).
Methodology:
-
Cell Culture and Transfection:
-
Co-transfect HEK293 cells with plasmids encoding for BRPF1B fused to NanoLuc® luciferase (BRPF1B-NLuc) and a HaloTag®-tagged histone H3.3 (H3.3-HaloTag).
-
-
Compound and Tracer Treatment:
-
Prepare serial dilutions of this compound.
-
Add the HaloTag® NanoBRET™ 618 ligand to the cells.
-
Add the this compound dilutions to the cells.
-
-
BRET Measurement:
-
Add the Nano-Glo® substrate to the cells to initiate the luminescent reaction.
-
Measure the luminescence signal at two wavelengths: the donor emission (e.g., 460 nm) and the acceptor emission (e.g., 618 nm).
-
-
Data Analysis:
-
Calculate the BRET ratio by dividing the acceptor emission by the donor emission.
-
Plot the BRET ratio against the this compound concentration and fit the data to a dose-response curve to determine the IC50 value, which represents the concentration of this compound required to inhibit 50% of the BRPF1B-histone interaction.
-
Downstream Target Engagement Validation
Inhibition of BRPF1B by this compound is expected to disrupt the function of the MOZ/MORF HAT complexes, leading to changes in gene expression and downstream cellular phenotypes.
Gene Expression Analysis
Quantitative PCR (qPCR) can be used to measure changes in the expression of known BRPF1B target genes, such as HOXA9 and HOXA10, upon this compound treatment.
Methodology:
-
Cell Treatment and RNA Extraction:
-
Treat relevant cells (e.g., leukemia cell lines) with this compound or vehicle control.
-
Extract total RNA from the cells.
-
-
cDNA Synthesis and qPCR:
-
Reverse transcribe the RNA into cDNA.
-
Perform qPCR using primers specific for target genes (HOXA9, HOXA10) and a housekeeping gene (e.g., GAPDH).
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method. A decrease in the expression of HOXA9 and HOXA10 would indicate successful downstream target engagement.
-
Cellular Phenotype: Inhibition of Osteoclast Differentiation
This compound has been shown to impair the differentiation of osteoclasts. This phenotypic assay provides a functional readout of downstream target engagement.
Methodology:
-
Cell Culture and Differentiation:
-
Isolate and culture primary human monocytes.
-
Induce osteoclast differentiation by treating the cells with RANKL and M-CSF.
-
-
Compound Treatment:
-
Treat the differentiating monocytes with this compound or vehicle control.
-
-
Phenotypic Analysis:
-
After the differentiation period, fix and stain the cells for Tartrate-Resistant Acid Phosphatase (TRAP), a marker for osteoclasts.
-
Quantify the number of TRAP-positive multinucleated cells. A reduction in the number of these cells in the this compound treated group indicates inhibition of osteoclast differentiation.
-
Additionally, analyze the expression of osteoclast-specific genes such as ACP5 (TRAP) and CTSK (Cathepsin K) by qPCR.
-
Visualizing Pathways and Workflows
BRPF1B Signaling Pathway
Caption: BRPF1B signaling pathway and the inhibitory action of this compound.
Experimental Workflow: FRAP Assay
Caption: Workflow for the Fluorescence Recovery After Photobleaching (FRAP) assay.
Logical Relationship: Target Engagement to Downstream Effect
Caption: Logical flow from this compound target engagement to a downstream cellular effect.
References
Safety Operating Guide
Safeguarding Your Research: Proper Disposal Procedures for PFI-4
For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your laboratory environment are paramount. Adherence to proper disposal protocols for chemical inhibitors like PFI-4, a selective probe for the BRPF1B bromodomain, is a critical component of responsible research.[1][2] This guide provides a comprehensive, step-by-step operational plan for the safe and effective disposal of this compound, ensuring the protection of personnel and the environment.
Immediate Safety and Handling Protocols
Personal Protective Equipment (PPE): To minimize exposure, all personnel handling this compound must wear the following PPE:
-
Eye Protection: Safety goggles with side shields are mandatory.[3]
-
Hand Protection: Chemical-resistant gloves are required. Gloves should be inspected before use and disposed of as contaminated waste after handling the compound.[3]
-
Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.[3]
-
Respiratory Protection: If there is a risk of aerosolization or if handling the powder outside of a certified chemical fume hood, a suitable respirator must be used. All handling of this compound should occur in a well-ventilated area, preferably within a chemical fume hood.[3][6]
In case of accidental exposure, immediately flush the affected area with copious amounts of water and seek medical attention. Ensure that a safety shower and eyewash station are readily accessible.[3]
Step-by-Step Disposal Procedure for this compound
The disposal of this compound and any materials contaminated with it must be managed as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash.[3][6]
-
Waste Segregation and Collection:
-
Collect all waste containing this compound, including unused or expired powder, contaminated solutions (e.g., in DMSO), and disposable labware (e.g., pipette tips, weigh boats, gloves), in a designated hazardous waste container.[3][7]
-
Solid and liquid waste should be kept separate.[5]
-
Ensure waste is segregated from incompatible materials to prevent adverse chemical reactions.[3]
-
-
Container Labeling:
-
Use a leak-proof container made of a material compatible with the chemical waste. The original container is often a suitable choice for waste storage.[3]
-
Clearly label the hazardous waste container with a completed Environmental Health and Safety (EHS) Hazardous Waste Label.[3]
-
The label must include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
The quantity of waste
-
The date of generation
-
The laboratory and room number
-
The Principal Investigator's name and contact information.[3]
-
-
Avoid using chemical formulas or abbreviations on the label.[3]
-
-
Disposal of Empty Containers:
-
Thoroughly empty the original this compound container.[3]
-
The first rinse of the container with a suitable solvent (e.g., the solvent used for solubilization, like DMSO) must be collected and disposed of as hazardous liquid waste.[3][7] For highly potent compounds, collecting the first three rinses is a best practice.[3]
-
-
Storage of Waste:
-
Arranging for Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[7]
-
Follow all institutional, local, state, and federal regulations for the final disposal of chemical waste.[6] Professional hazardous waste disposal services will ensure the chemical is managed in an environmentally responsible manner.[7]
-
Quantitative Data Summary
While specific quantitative disposal parameters for this compound are not available, the following table summarizes its key chemical and physical properties to inform safe handling and storage.
| Property | Value | Source |
| Molecular Formula | C₂₃H₂₄N₄O₂ | [1] |
| Molecular Weight | 388.47 g/mol | [1] |
| CAS Number | 900305-37-5 | [1] |
| Form | Solid | N/A |
| Solubility | Soluble in DMSO | [7] |
| Storage (Powder) | -20°C for 3 years | [7] |
| Storage (In Solvent) | -80°C for 1 year | [7] |
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling Pfi-4
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of Pfi-4, a potent and selective BRPF1 bromodomain inhibitor. Adherence to these procedures is essential to ensure personnel safety and mitigate environmental impact. Given that this compound is a potent research chemical, it should be handled with the utmost care by trained personnel in a controlled laboratory setting.
Chemical and Physical Properties
A summary of the key properties of this compound is provided below. This information is crucial for safe handling, storage, and emergency procedures.
| Property | Value | Source |
| Chemical Name | N-[2,3-dihydro-1,3-dimethyl-2-oxo-6-(1-pyrrolidinyl)-1H-benzimidazol-5-yl]-2-methoxy benzamide | [1] |
| CAS Number | 900305-37-5 | [1] |
| Molecular Formula | C₂₁H₂₄N₄O₃ | [1] |
| Molecular Weight | 380.44 g/mol | [2] |
| Appearance | White to beige powder | [3] |
| Solubility | DMSO: 17 mg/mLEthanol: 5 mg/mLWater: Insoluble | |
| Storage | Store powder at -20°C for up to 3 years. Store solutions at -80°C for up to 1 year. |
Personal Protective Equipment (PPE)
Due to the potent nature of this compound and the lack of comprehensive toxicological data, a cautious approach to personal protection is mandatory. The following PPE must be worn at all times when handling this compound in solid or solution form.
| PPE Category | Required Equipment | Specifications |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Double gloving is advised when handling the solid compound. |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn to protect against splashes or airborne particles. |
| Body Protection | Laboratory coat | A fully buttoned lab coat is required. Consider a disposable gown when handling larger quantities. |
| Respiratory Protection | Not generally required for small quantities in a ventilated enclosure. | For weighing or handling larger quantities of the solid, or if there is a risk of aerosolization, a properly fitted N95 respirator or a higher level of respiratory protection should be used. |
Operational Plan: Step-by-Step Handling Procedures
The following protocols are designed to minimize exposure and ensure the safe handling of this compound from receipt to disposal.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Verify that the container is properly labeled.
-
Store the compound in a designated, well-ventilated, and secure area at the recommended temperature.
2. Preparation of Stock Solutions:
-
All handling of solid this compound should be conducted in a certified chemical fume hood, a ventilated balance enclosure, or a glove box to prevent inhalation of the powder.
-
Before weighing, ensure all necessary equipment and materials (spatulas, weigh boats, solvent, vortex mixer, etc.) are inside the enclosure.
-
Carefully weigh the desired amount of this compound.
-
Add the solvent (e.g., DMSO) to the solid and cap the vial securely.
-
Mix thoroughly until the solid is completely dissolved. Gentle warming and sonication can be used to aid dissolution in ethanol (B145695).
3. Use in Experiments:
-
When diluting stock solutions or adding this compound to experimental setups, always wear the prescribed PPE.
-
Work over a disposable absorbent bench liner to contain any potential spills.
-
Avoid skin contact and inhalation of aerosols.
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure.
Waste Segregation:
-
Solid Waste: Unused this compound powder, contaminated gloves, weigh boats, pipette tips, and other lab materials that have come into contact with the solid compound.
-
Liquid Waste: Unused this compound solutions and any liquid media from experiments containing this compound.
-
Sharps Waste: Contaminated needles and syringes.
Disposal Procedures:
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound".
-
Solid Waste: Collect in a designated, sealed, and properly labeled hazardous waste container.
-
Liquid Waste: Collect in a designated, leak-proof, and properly labeled hazardous waste container. Do not mix with incompatible waste streams.
-
Decontamination: All surfaces and equipment that have come into contact with this compound should be decontaminated. A suitable cleaning agent would be a detergent solution followed by a solvent rinse (e.g., ethanol or isopropanol), depending on the surface.
-
Final Disposal: All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office in accordance with local, state, and federal regulations.
Experimental Protocols
As this compound is a research chemical, specific experimental protocols will vary. However, any protocol involving this compound should incorporate the handling and disposal procedures outlined in this guide. For cellular assays, this compound is known to be cell-permeable. When designing in vivo experiments, consider its insolubility in water and the need for a suitable vehicle, such as a suspension in CMC-Na.
Visual Workflow for Safe Handling of this compound
The following diagram illustrates the key steps and decision points for the safe handling of this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound from receipt to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
